AR-R17779
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAGAVRSOFABFO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CNC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415499 | |
| Record name | AR-R17779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178419-47-1 | |
| Record name | (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178419-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AR-R 17779 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178419471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-R17779 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-R-17779 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VZ57BN3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of AR-R17779: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system and on peripheral immune cells. Its mechanism of action is centered on the activation of this receptor, leading to a cascade of downstream signaling events that modulate neuronal activity and inflammatory responses. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways and experimental workflows.
Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism
This compound exerts its pharmacological effects by binding to and activating the α7 subtype of nicotinic acetylcholine receptors.[1] These receptors are homopentameric ion channels that, upon agonist binding, undergo a conformational change, opening a central pore permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺). The influx of these ions leads to depolarization of the cell membrane and the initiation of various downstream signaling pathways.
The selectivity of this compound for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor, is a key feature of its pharmacological profile.[2] This selectivity is critical for its therapeutic potential, as it minimizes off-target effects associated with the widespread activation of different nicotinic receptor subtypes.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized in various in vitro and in vivo systems. The following table summarizes key quantitative data from the literature.
| Parameter | Species | System | Value | Reference |
| Binding Affinity (Ki) | Rat | α7 nAChR | 190 nM | [2] |
| Rat | α4β2 nAChR | 16000 nM | [2] | |
| Functional Potency (EC50) | Rat | α7 nAChRs expressed in Xenopus oocytes | 21 µM | [3] |
Signaling Pathways
Activation of the α7 nAChR by this compound initiates intracellular signaling cascades that are crucial for its observed effects on cognition and inflammation. One of the key downstream pathways involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the cAMP Response Element-Binding protein (CREB).[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. AR-R 17779 hydrochloride | CAS 178419-42-6 | this compound | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
AR-R17779: A Deep Dive into a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and highly selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1] Its ability to specifically target the α7 nAChR with high efficacy has made it a valuable tool in neuroscience research and a compound of interest for potential therapeutic applications in a range of neurological and inflammatory disorders. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Pharmacological Profile
This compound distinguishes itself through its high selectivity and efficacy as a full agonist at the α7 nAChR. This selectivity is crucial for minimizing off-target effects that can arise from the activation of other nAChR subtypes, such as the α4β2 receptor, which is associated with the addictive properties of nicotine.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound for various nAChR subtypes. The significant difference in potency for the α7 subtype compared to others underscores its selectivity.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α7 nAChR | 9 nM | [2] |
| Receptor Subtype | Functional Potency (EC50) | Efficacy (Emax) | Experimental System | Reference |
| rat α7 nAChR | 21 µM | Not Reported | Xenopus oocytes | [3] |
| α7 nAChR | 420 nM | Not Reported | Not Specified | [2] |
| α4β2 nAChR | > 10,000 nM | Low | Not Specified | [2] |
| α1β1γδ nAChR | > 10,000 nM | Low | Not Specified | [2] |
Note on EC50 Discrepancy: The observed difference in EC50 values (420 nM vs. 21 µM) for the α7 nAChR may be attributed to variations in experimental systems and conditions, such as the expression system (e.g., Xenopus oocytes vs. mammalian cells) and the specific assay methodology employed. Further investigation into the cited literature is recommended to understand the context of these values. One study also reports a high efficacy of 96% for this compound, confirming its role as a full agonist.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's pharmacological properties. The following sections provide step-by-step protocols for key in vitro experiments.
Radioligand Binding Assay for α7 nAChR
This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR using a competitive binding assay with a known radioligand, such as [3H]-methyllycaconitine ([3H]-MLA) or [125I]-α-bungarotoxin.[4][5]
Materials:
-
Cell membranes expressing the α7 nAChR (e.g., from transfected cell lines or rat brain hippocampus)
-
[3H]-MLA or [125I]-α-bungarotoxin
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing α7 nAChR in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of radioligand (typically at or below its Kd value)
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of a known α7 nAChR ligand (e.g., nicotine).
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional activity (EC50 and Emax) of this compound on α7 nAChRs expressed in a cellular system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293).[3][6][7][8][9]
Materials:
-
Xenopus oocytes or mammalian cells expressing α7 nAChRs
-
External solution (e.g., for oocytes: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)
-
Internal solution for the patch pipette (e.g., 100 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2)
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
Procedure:
-
Cell Preparation: Prepare the cells expressing α7 nAChRs for recording. For Xenopus oocytes, this involves enzymatic digestion to remove the follicular layer.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -80 mV.
-
Drug Application: Apply the external solution containing increasing concentrations of this compound to the cell using a perfusion system.
-
Current Recording: Record the inward currents elicited by the activation of α7 nAChRs at each concentration of this compound.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Plot the normalized current amplitude as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value is typically expressed as a percentage of the maximum current elicited by a saturating concentration of a reference full agonist, such as acetylcholine.
Signaling Pathways and Visualizations
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. These pathways are implicated in the compound's effects on neuroprotection, cognitive enhancement, and inflammation.
Key Signaling Pathways Modulated by this compound
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical pathway involved in cell survival, proliferation, and growth. Activation of α7 nAChR can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. This pathway is believed to contribute to the neuroprotective effects of α7 nAChR agonists.[10][11][12][13][14]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a key regulator of immune responses and inflammation. The anti-inflammatory effects of α7 nAChR activation are, in part, mediated through the activation of JAK2 and subsequent phosphorylation and nuclear translocation of STAT3, leading to the suppression of pro-inflammatory cytokine production.[10][11][13][14]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades initiated by the binding of this compound to the α7 nAChR.
References
- 1. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K-AKT, JAK2-STAT3 pathways and cell-cell contact regulate maspin subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Activation of the JAK/STAT3 and PI3K/AKT pathways are crucial for IL-6 trans-signaling-mediated pro-inflammatory response in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK/STAT and PI3K/AKT pathways form a mutual transactivation loop and afford resistance to oxidative stress-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AR-R17779: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779, chemically known as (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one], is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1] Its discovery has spurred significant research into the therapeutic potential of targeting the α7 nAChR for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, including detailed experimental protocols and a summary of its biological activity.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions associated with cognitive functions such as learning and memory.[2] Dysregulation of α7 nAChR signaling has been implicated in the pathophysiology of several disorders, including Alzheimer's disease, schizophrenia, and inflammation.[2][3] Consequently, the development of selective α7 nAChR agonists has been a major focus of drug discovery efforts. This compound emerged from these efforts as a valuable pharmacological tool and a potential therapeutic lead.[4]
Discovery and Pharmacological Profile
This compound was identified as a conformationally restricted analogue of acetylcholine.[3][5] Its rigid spirocyclic structure contributes to its high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor.[5]
Binding Affinity and Potency
The affinity and potency of this compound at nicotinic acetylcholine receptors have been characterized in various in vitro assays. The following tables summarize key quantitative data.
| Receptor Subtype | Assay Type | Species | Kᵢ (nM) | Reference |
| α7 nAChR | Radioligand Binding | Rat | 190 | [5] |
| α4β2 nAChR | Radioligand Binding | Rat | 16000 | [5] |
| Table 1: Binding Affinity (Kᵢ) of this compound at Rat Nicotinic Acetylcholine Receptors. |
| Receptor Subtype | Assay Type | Species | EC₅₀ (μM) | Reference |
| α7 nAChR | Oocyte Expression | Rat | 21 | [6] |
| Table 2: Potency (EC₅₀) of this compound at the Rat α7 Nicotinic Acetylcholine Receptor. |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the nootropic and anti-inflammatory effects of this compound. For instance, it has been shown to improve learning and memory in rats and has been investigated as a potential treatment for arthritis.[1][7]
Synthesis of this compound
A direct, short chiral synthesis of (-)-spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] (this compound) has been reported. The key step involves the diastereoselective attack of the dianion of an (R)-HYTRA ester on quinuclidin-3-one.
Experimental Protocol: Chiral Synthesis of (S)-(−)-AR-R17779
The following protocol is adapted from the publication by Macor et al. (2004).
Step 1: Formation of the Dianion and Reaction with Quinuclidin-3-one
-
To a solution of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate ((R)-HYTRA ester) in anhydrous tetrahydrofuran (THF) at -78 °C, add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form the dianion.
-
Add a solution of quinuclidin-3-one in anhydrous THF dropwise to the dianion solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomeric tertiary alcohols, is purified by selective precipitation.
Step 2: Cyclization to form the Oxazolidinone Ring
-
To a solution of the purified (S)-tertiary alcohol in anhydrous THF, add 1.1 equivalents of sodium hydride (NaH) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 1.1 equivalents of trichloroacetyl isocyanate at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Final Deprotection and Isolation
-
The resulting intermediate is treated with a suitable deprotecting agent (e.g., hydrazine) to yield (S)-(−)-AR-R17779.
-
The final product is purified by recrystallization.
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. A key pathway involves the influx of calcium ions (Ca²⁺), which in turn activates downstream kinases such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB). This pathway is believed to be crucial for the cognitive-enhancing effects of α7 nAChR agonists.
Caption: Signaling pathway of this compound via the α7 nAChR.
Experimental Workflows
The synthesis and characterization of this compound involve a series of well-defined experimental procedures.
Caption: General experimental workflow for this compound.
Conclusion
This compound stands as a pivotal molecule in the study of α7 nicotinic acetylcholine receptor function. Its high selectivity and potent agonist activity have made it an indispensable tool for elucidating the role of this receptor in health and disease. The synthetic route to this compound, while requiring careful stereochemical control, is efficient and provides access to this valuable research compound. Further investigation into the therapeutic applications of this compound and its analogues is warranted, with the potential to yield novel treatments for a variety of challenging medical conditions.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Blockade of α7 nicotinic acetylcholine receptors inhibit nicotine-induced tumor growth and vimentin expression in non-small cell lung cancer through MEK/ERK signaling way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
AR-R17779: A Technical Guide to a Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 is a potent and selective full agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery. Its selective activation of the α7 nAChR has demonstrated significant potential in preclinical studies for its nootropic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[1][2]oxazolidin]-2′-one, is a spirocyclic compound.[1] Its rigid structure contributes to its high selectivity for the α7 nAChR.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[1][2]oxazolidin]-2′-one | [1] |
| Other Names | (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one] | [1] |
| CAS Number | 178419-47-1 (free base) | [1][3] |
| Chemical Formula | C₉H₁₄N₂O₂ | [1] |
| Molar Mass | 182.223 g·mol⁻¹ | [1] |
| SMILES | O=C3O[C@]1(CN2CCC1CC2)CN3 | [1] |
| Molecular Weight (HCl salt) | 218.68 g/mol | [3] |
| Solubility (HCl salt) | Soluble in DMSO to 50 mM |
Pharmacological Properties
This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor.[1][2] This selectivity is a key feature, distinguishing it from other nicotinic agonists like nicotine, which acts on a broader range of nAChR subtypes.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 92 nM (for α7) | Rat | [4] |
| 16000 nM (for α4β2) | Rat | [4] | |
| Efficacy (EC50) | 420 nM | [5] |
The significant difference in binding affinity between the α7 and α4β2 subtypes underscores the high selectivity of this compound.
Mechanism of Action
This compound exerts its effects by binding to and activating the α7 nAChR. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺, into the cell. This influx of calcium triggers various downstream signaling cascades.
One of the key mechanisms of action for this compound's anti-inflammatory effects is through the cholinergic anti-inflammatory pathway . Activation of α7 nAChRs on immune cells, such as macrophages, inhibits the production and release of pro-inflammatory cytokines. This modulation of the immune response is mediated through intracellular signaling pathways including the JAK2-STAT3 and NF-κB pathways.
Key Experiments and Methodologies
In Vivo Efficacy: Radial Arm Maze for Nootropic Effects
The nootropic (cognitive-enhancing) effects of this compound have been demonstrated in rodent models using the radial arm maze, a task that assesses spatial learning and memory.
Experimental Protocol: Radial Arm Maze
-
Animals: Adult female Sprague-Dawley rats.
-
Apparatus: An eight-arm radial maze elevated from the floor. Food rewards are placed at the end of each arm.
-
Procedure:
-
Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Testing:
-
A single food pellet is placed at the end of each of the eight arms.
-
The rat is placed in the central platform and allowed to explore the maze.
-
An entry into an arm not previously visited is recorded as a correct choice.
-
Re-entry into an arm that has already been visited is recorded as a working memory error.
-
-
Drug Administration: this compound is administered via subcutaneous injection 20 minutes before the trial.
-
-
Data Analysis: The number of working memory errors is recorded and compared between the this compound treated group and a vehicle control group. A significant reduction in errors in the treated group indicates an improvement in working memory.
In Vivo Efficacy: TNBS-Induced Colitis for Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated in a mouse model of inflammatory bowel disease using 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce colitis.
Experimental Protocol: TNBS-Induced Colitis
-
Animals: Male CD-1 mice.
-
Induction of Colitis:
-
Mice are pre-sensitized by epicutaneous application of TNBS.
-
Several days later, colitis is induced by intrarectal administration of TNBS dissolved in ethanol.
-
-
Drug Administration: this compound is administered subcutaneously daily.
-
Assessment of Colitis:
-
Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood in the feces.
-
Macroscopic Scoring: At the end of the experiment, the colon is excised, and the extent of inflammation, ulceration, and bowel wall thickening is scored.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration.
-
-
Data Analysis: The clinical, macroscopic, and histological scores, as well as MPO activity, are compared between the this compound treated group and a vehicle control group. A significant reduction in these parameters in the treated group indicates an anti-inflammatory effect.
Conclusion
This compound is a valuable research tool for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. Its high selectivity and potent agonist activity make it a promising candidate for the development of novel therapeutics for cognitive disorders and inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a foundation for further exploration of the therapeutic potential of this compound and other selective α7 nAChR agonists.
References
- 1. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ANTI-INFLAMMATORY POTENTIAL OF SELECTIVE CHOLINERGIC AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 4. Stimulation of α7 nicotinic acetylcholine receptor by this compound suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide: Binding Affinity and Functional Profile of AR-R17779 at Nicotinic Acetylcholine Receptor Subtypes
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: This document provides a detailed overview of the binding characteristics of AR-R17779, a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It includes quantitative binding data, in-depth experimental methodologies, and visual representations of key pathways and workflows.
Introduction
This compound, chemically known as (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is a potent and highly selective full agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits, which is highly expressed in key brain regions like the hippocampus and cerebral cortex.[3][4] This receptor subtype is implicated in a variety of cognitive processes, and its dysfunction has been linked to neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][4] The high selectivity of this compound for the α7 subtype over other nAChRs, such as the α4β2 subtype, makes it an invaluable pharmacological tool for elucidating the specific roles of α7 receptors in neuronal signaling and as a reference compound in the development of novel therapeutics.[5][6]
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been characterized across different nAChR subtypes using various experimental paradigms. The data consistently demonstrate a significant preference for the α7 receptor.
| Receptor Subtype | Ligand/Agonist | Parameter | Value (nM) | Species/System | Reference |
| α7 nAChR | This compound | Ki | 190 | Rat | [5] |
| α7 nAChR | This compound | Ki | 200 | Not Specified | [7] |
| α4β2 nAChR | This compound | Ki | 16,000 | Rat | [5] |
| α7 nAChR | This compound | EC50 | 21,000 | Rat (expressed in Xenopus oocytes) | [8] |
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
EC50 (Half Maximal Effective Concentration): Represents the concentration of a drug that gives half of the maximal response. In this context, it measures the functional potency of this compound in activating the α7 nAChR channel.
The data clearly illustrate the selectivity of this compound, with its binding affinity for the α7 receptor being approximately 84-fold higher than for the α4β2 subtype.[5]
Key Experimental Protocols
The characterization of this compound's binding affinity and functional activity relies on standardized and robust experimental techniques. The two primary methods are competitive radioligand binding assays and electrophysiological recordings.
Competitive Radioligand Binding Assay
This technique is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.[9][10]
Objective: To determine the Ki of this compound for specific nAChR subtypes.
Materials:
-
Receptor Source: Membrane homogenates from tissues or cultured cells expressing the nAChR subtype of interest (e.g., rat brain hippocampus for α7, or transfected cell lines like HEK cells).[11]
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Methyllycaconitine or [125I]-α-bungarotoxin for α7 nAChR).
-
Test Compound: Unlabeled this compound at a range of concentrations.
-
Assay Buffer: Physiologically buffered solution (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]
-
Filtration Apparatus: A 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via an assay like the BCA assay.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate. To each well, the following are added in sequence:
-
Receptor membrane preparation (e.g., 50-120 µg protein).[11]
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound, this compound.
-
-
Incubation: The plate is incubated, often with gentle agitation, for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[11]
-
Separation: The incubation is terminated by rapid vacuum filtration. Receptor-bound radioligand is trapped on the filters, while the unbound radioligand passes through.[10]
-
Washing: The filters are quickly washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[11]
-
Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of this compound. The IC50 value is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
References
- 1. Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR-R 17779 hydrochloride | CAS 178419-42-6 | this compound | Tocris Bioscience [tocris.com]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. apexbt.com [apexbt.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
In Vitro Characterization of AR-R17779: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a variety of physiological processes, including cognitive function and inflammation.[1][2] Its selectivity for the α7 subtype over other nAChRs, such as the α4β2 subtype, makes it a valuable tool for elucidating the specific roles of α7 nAChR in cellular signaling and its potential as a therapeutic target. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate the replication and further investigation of its pharmacological properties.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the in vitro pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Rat α7 nAChR | This compound | Not Specified | 190 | Tocris Bioscience |
| Rat α4β2 nAChR | This compound | Not Specified | 16000 | Tocris Bioscience |
Table 2: Functional Potency of this compound
| Assay Type | Cell System | Parameter | Value | Reference |
| Two-electrode voltage clamp | Xenopus oocytes expressing rat α7 nAChRs | EC50 | 21 µM | APExBIO[1] |
| Not Specified | Not Specified | EC50 | 420 nM | Abcam[3] |
| α2-integrin expression | Human epidermal keratinocytes | Effective Concentration | 25, 50, 100 µM | Grando, et al.[4] |
| Jak2 phosphorylation | Human epidermal keratinocytes | Effective Concentration | 50 µM | Grando, et al.[4] |
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca2+, through the receptor's ion channel. This increase in intracellular Ca2+ triggers downstream signaling pathways. Furthermore, evidence suggests the existence of Ca2+-independent signaling mechanisms coupled to the α7 nAChR.
α7 nAChR-Mediated Signaling Cascade
This compound signaling through α7 nAChR.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR.
Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express α7 nAChRs (e.g., rat brain tissue, transfected cell lines) in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand for α7 nAChRs (e.g., [3H]-Methyllycaconitine or [125I]-α-bungarotoxin), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).
-
Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional activity of this compound by recording the ion currents it evokes in cells expressing α7 nAChRs.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. AR-R 17779 hydrochloride, alpha7 nAChR agonist (CAS 178419-42-6) | Abcam [abcam.com]
- 4. Coupling of Ionic Events to Protein Kinase Signaling Cascades upon Activation of α7 Nicotinic Receptor: COOPERATIVE REGULATION OF α2-INTEGRIN EXPRESSION AND Rho KINASE ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
AR-R17779 and the Cholinergic Anti-inflammatory Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic anti-inflammatory pathway (CAP) is a neuro-immune axis that regulates systemic inflammation. This pathway is primarily mediated by the vagus nerve and the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Stimulation of the vagus nerve leads to the release of acetylcholine (ACh), which in turn activates α7 nAChRs on immune cells, particularly macrophages, to inhibit the production and release of pro-inflammatory cytokines.[1][2][3][4][5] AR-R17779 is a potent and selective full agonist for the α7 nAChR, making it a key pharmacological tool for studying the CAP and a potential therapeutic agent for a range of inflammatory diseases.[6][7][8] This technical guide provides an in-depth overview of this compound, its mechanism of action within the cholinergic anti-inflammatory pathway, a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Concepts
The cholinergic anti-inflammatory pathway represents a crucial link between the nervous and immune systems.[2] The efferent arm of this pathway involves the vagus nerve releasing acetylcholine, which interacts with α7 nAChRs on cytokine-producing cells to suppress inflammation.[5] The α7 nAChR is a ligand-gated ion channel that, upon activation, can modulate intracellular signaling cascades, including the NF-κB and JAK2/STAT3 pathways, to reduce the synthesis of inflammatory mediators like TNF-α, IL-1β, and IL-6.[1][3][4]
This compound, with its high selectivity for the α7 nAChR, offers a targeted approach to activate this pathway.[7][9] Its therapeutic potential has been explored in various preclinical models of inflammatory conditions, including atherosclerosis, inflammatory bowel disease, and sepsis.[10][11][12]
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound from various studies.
| Parameter | Value | Species/System | Reference |
| EC50 | 21 μM | Rat α7 nAChRs expressed in Xenopus oocytes | [9] |
| Binding Affinity | 100-fold greater potency for α7 nAChRs than α4β2 nAChRs | - | [13] |
| In Vivo Efficacy (Cognitive Enhancement) | 2 mg/kg (subcutaneous injection) | Rats (Radial-arm maze) | [6] |
| In Vivo Efficacy (Anti-inflammatory) | 1.5 mg/kg (subcutaneous) | Mice (TNBS-induced colitis) | [12] |
| Serum Concentration (in vivo) | 1.18 ± 0.17 μM | ApoE-deficient mice (after treatment) | [9] |
| Study Focus | Animal Model | This compound Dosage | Key Findings | Reference |
| Atherosclerosis and Aortic Aneurysm | ApoE-deficient mice | Administered in drinking water | Significantly reduced atherosclerotic plaque area and suppressed abdominal aortic aneurysm formation. Decreased mRNA expression of IL-1β, IL-6, and NOX2. | [10] |
| Inflammatory Bowel Disease (Colitis) | TNBS-induced colitis in mice | 1.5 mg/kg s.c. | Attenuated colitis severity, reduced splenic T-cell populations, and decreased colonic inflammatory cytokine levels. The effect was spleen-dependent. | [12] |
| Postoperative Ileus | Mice | - | Abolished delayed gastric emptying and reduced pro-inflammatory cytokine release from peritoneal macrophages. | [14] |
| Cognitive Function | Rats with fimbria-fornix lesions | - | Significantly reversed working memory impairment. | [6] |
Signaling Pathways
The activation of the α7 nAChR by this compound triggers intracellular signaling cascades that ultimately suppress inflammation.
Caption: this compound activates the α7 nAChR, leading to JAK2/STAT3 activation and subsequent inhibition of the NF-κB pathway, reducing pro-inflammatory cytokine production.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound.
TNBS-Induced Colitis Model in Mice
This model is used to study intestinal inflammation and the therapeutic effects of anti-inflammatory agents.
Objective: To induce colitis in mice and assess the anti-inflammatory effects of this compound.
Materials:
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Saline
-
This compound
-
Male BALB/c mice (or other suitable strain)
Procedure:
-
Sensitization (Day 0): Apply a solution of TNBS in ethanol to a shaved area of the mouse's back.
-
Induction of Colitis (Day 7):
-
Anesthetize the mice.
-
Administer a solution of TNBS in ethanol intrarectally via a catheter.
-
-
Treatment:
-
Administer this compound (e.g., 1.5 mg/kg, subcutaneously) or vehicle control daily, starting from the day of colitis induction.[12]
-
-
Monitoring and Assessment:
-
Monitor body weight, stool consistency, and presence of blood daily to calculate a Disease Activity Index (DAI).
-
At the end of the experiment (e.g., Day 10), euthanize the mice and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of colon sections to assess tissue damage and inflammation.
-
Measure myeloperoxidase (MPO) activity in the colon as an indicator of neutrophil infiltration.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in colon homogenates using ELISA or qPCR.
-
Caption: Experimental workflow for the TNBS-induced colitis model.
Assessment of Cognitive Function using the Radial Arm Maze
This task is used to evaluate spatial learning and memory in rodents.[6]
Objective: To assess the effects of this compound on working and reference memory.
Materials:
-
Eight-arm radial maze
-
Food rewards
-
Rodents (rats or mice)
-
This compound
Procedure:
-
Habituation: Allow the animals to explore the maze freely for several days.
-
Training:
-
Bait a subset of the arms with a food reward.
-
Place the animal in the center of the maze and allow it to explore and find the rewards.
-
An entry into a baited arm is a correct choice, while an entry into an unbaited arm or a re-entry into a previously visited baited arm is an error.
-
-
Treatment:
-
Administer this compound (e.g., 2 mg/kg, subcutaneously) or vehicle control at a set time before each trial (e.g., 20 minutes).[6]
-
-
Testing:
-
Record the number of correct choices, working memory errors (re-entering a baited arm), and reference memory errors (entering an unbaited arm) over several days of testing.
-
-
Data Analysis:
-
Compare the performance of the this compound-treated group to the control group to determine the effect of the compound on learning and memory.
-
Conclusion
This compound is a valuable tool for investigating the cholinergic anti-inflammatory pathway and holds promise as a therapeutic agent for inflammatory diseases. Its high selectivity for the α7 nAChR allows for targeted activation of this protective neuro-immune reflex. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the cholinergic anti-inflammatory pathway: an innovative strategy for treating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholinergic anti-inflammatory pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]
- 6. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. Stimulation of α7 nicotinic acetylcholine receptor by this compound suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 13. resources.tocris.com [resources.tocris.com]
- 14. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of AR-R17779 in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of AR-R17779, a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), in rodent models. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support ongoing research and development efforts.
Introduction to this compound
This compound, with the chemical name (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is a valuable research tool for investigating the role of the α7 nAChR in various physiological and pathological processes. Its high selectivity and agonist activity make it a compound of interest for potential therapeutic applications in neurological and inflammatory disorders. Understanding its pharmacokinetic profile is crucial for the design and interpretation of preclinical studies.
Pharmacokinetic Data in Rodents
The available quantitative pharmacokinetic data for this compound in rodents is primarily focused on mouse models. While extensively used in rats for pharmacological studies, detailed public-domain pharmacokinetic parameters for this species are limited.
Pharmacokinetic Parameters in Mice
Limited data is available for the pharmacokinetic profile of this compound in mice following intraperitoneal administration.
| Parameter | Value | Species | Dose | Route of Administration | Source |
| Cmax | 4.6 µM | Mouse | 6 µmol/kg | Intraperitoneal (i.p.) | [1] |
| t½ (Half-life) | ~150 minutes | Mouse | 6 µmol/kg | Intraperitoneal (i.p.) | [1] |
Note: This data was cited as a personal communication in the source and should be considered as such.
Brain Penetration
Studies on similar α7 nAChR agonists suggest good central nervous system (CNS) penetration. For instance, the agonist A-582941 demonstrated brain concentrations approximately 11-fold higher than plasma concentrations in mice, indicating excellent blood-brain barrier permeability.[2] While specific data for this compound is not available, its use in behavioral studies in rats and mice suggests it effectively reaches the CNS.[3][4]
Experimental Protocols
The following sections describe typical experimental methodologies for conducting pharmacokinetic studies of this compound in rodents, based on common laboratory practices and information from studies utilizing this compound.
Animal Models
-
Mice: Commonly used strains include C57BL/6 and BALB/c.
-
Rats: Sprague-Dawley and Wistar rats are frequently used in pharmacological studies involving this compound.[3]
Administration of this compound
-
Preparation: this compound is typically dissolved in a suitable vehicle, such as saline, for injection.
-
Dosing:
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices.
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma or tissue homogenates.
-
Chromatography: A C18 or similar reversed-phase column is typically used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. An internal standard, structurally similar to this compound, should be used to ensure accuracy.
Signaling Pathway of α7 nAChR Activation
Activation of the α7 nAChR by agonists such as this compound initiates a cascade of intracellular signaling events, which are believed to underlie its effects on neuronal function and inflammation. A key pathway involves the influx of calcium and subsequent activation of downstream kinases.
Conclusion
This technical guide consolidates the currently available information on the pharmacokinetic profile of this compound in rodents. The data, primarily from mouse studies, indicates that this compound has a relatively short half-life and likely good CNS penetration. While specific pharmacokinetic parameters in rats are not well-documented in publicly accessible literature, the extensive use of this compound in rat models for pharmacological effect studies provides a strong basis for its utility in preclinical research. The provided experimental workflows and signaling pathway diagrams offer a framework for designing and interpreting studies involving this compound. Further research is warranted to fully characterize the pharmacokinetic profile of this important α7 nAChR agonist, particularly in rats and across different routes of administration, to better correlate pharmacokinetic parameters with pharmacodynamic outcomes.
References
- 1. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-R17779: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-R17779 is a potent and selective full agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) with demonstrated efficacy in various preclinical models of inflammation and cognitive impairment. This document provides a comprehensive overview of the currently available public domain information regarding the safety and toxicity profile of this compound. While extensive proprietary data likely exists, this guide synthesizes findings from published non-clinical studies to inform researchers and drug development professionals. The available data indicates that this compound has been administered in a range of doses in animal models with some observed physiological effects, including hematological and cardiovascular changes. However, there is a notable absence of publicly available data from formal, regulatory-guideline compliant toxicology studies, such as acute toxicity (LD50), repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity assessments.
Introduction
This compound, chemically known as (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], is a conformationally restricted analog of acetylcholine.[1] Its high selectivity for the α7 nAChR makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1] The α7 nAChR is implicated in the cholinergic anti-inflammatory pathway and plays a role in cognitive functions, making this compound a compound of interest for therapeutic development. This guide focuses on summarizing the known safety and toxicity aspects of this compound based on preclinical research.
Non-Clinical Safety and Toxicity Data
Acute Toxicity
There is no publicly available data from formal acute toxicity studies determining the median lethal dose (LD50) of this compound. Preclinical studies have utilized a range of single doses, as detailed in Table 1, without reporting acute lethal effects.
Repeat-Dose Toxicity
Comprehensive repeat-dose toxicity studies for this compound are not available in the public domain. Preclinical efficacy studies have employed various repeat-dosing schedules, providing some insight into the tolerability of the compound over several days or weeks (see Table 1). One study observed a significant decrease in white blood cell and monocyte counts in sham-operated mice treated with 12 mg/kg of this compound daily for five days.
Genotoxicity and Carcinogenicity
No studies investigating the genotoxic (e.g., Ames test) or carcinogenic potential of this compound have been identified in the public literature.
Reproductive and Developmental Toxicity
There is no publicly available information regarding the effects of this compound on fertility, embryo-fetal development, or pre- and postnatal development.
Safety Pharmacology
Formal safety pharmacology studies assessing the effects of this compound on the cardiovascular, respiratory, and central nervous systems are not publicly available. However, some insights can be gleaned from preclinical efficacy studies.
Cardiovascular System
A study in a mouse model of atherosclerosis reported that chronic administration of this compound in drinking water led to a reduction in blood pressure. The precise mechanism and dose-response relationship for this effect were not detailed. No dedicated cardiovascular telemetry studies in larger animals like dogs have been published.
Respiratory System
The effects of this compound on respiratory function have not been described in the available literature. Standard assessments, such as whole-body plethysmography in rodents, have not been reported.
Central Nervous System (CNS)
This compound has been shown to improve cognitive function in preclinical models. Studies in rats demonstrated that subcutaneous administration of this compound improved performance in social recognition and radial-arm maze tasks.[2][3] These findings suggest that the compound is CNS penetrant and pharmacologically active in the brain. No formal neurobehavioral assessments, such as a modified Irwin test, have been published to characterize the broader CNS safety profile.
Data Presentation
Table 1: Summary of Dosing Regimens for this compound in Preclinical Studies
| Species | Dose Range | Route of Administration | Study Duration | Key Observations | Reference(s) |
| Rat | 0.3 - 30 mg/kg | Subcutaneous (SC) | Single and repeat doses | Improved social recognition memory | [2] |
| Rat | 2 mg/kg | Subcutaneous (SC) | 3 weeks | Improved learning in radial-arm maze | [3] |
| Mouse | 12 mg/kg | Intraperitoneal (i.p.) | 5 days | Decreased white blood cell and monocyte counts in sham animals | |
| Mouse | Not specified | In drinking water | Chronic | Reduced blood pressure and serum lipid levels |
Experimental Protocols
Detailed experimental protocols from the cited studies are not fully available. The following represents a generalized protocol for in vivo administration and a conceptual workflow for assessing inflammatory responses based on common laboratory practices.
In Vivo Administration in Mice (Generalized Protocol)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Compound Preparation: this compound is dissolved in sterile saline (0.9% NaCl) to the desired concentration.
-
Administration: The solution is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
-
Dosing Schedule: Animals receive a single daily injection for a specified number of consecutive days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded.
-
Tissue/Blood Collection: At the end of the study, animals are anesthetized, and blood and/or tissues are collected for analysis.
Assessment of In Vivo Inflammatory Response (Conceptual Workflow)
This workflow outlines the general steps to assess the effect of this compound on cytokine levels in a mouse model of inflammation.
Signaling Pathway
This compound exerts its effects primarily through the activation of the α7 nicotinic acetylcholine receptor. In the context of the cholinergic anti-inflammatory pathway, this activation leads to the modulation of inflammatory cytokine production.
Discussion and Conclusion
The publicly available data on the safety and toxicity of this compound is limited and primarily derived from preclinical efficacy studies rather than dedicated toxicology assessments. While these studies suggest a degree of tolerability at the doses tested, the absence of comprehensive safety data presents a significant knowledge gap. The observed decrease in white blood cells and the reduction in blood pressure warrant further investigation in formal safety pharmacology and toxicology studies.
For drug development professionals, the lack of data on genotoxicity, carcinogenicity, and reproductive toxicity is a critical consideration for advancing this compound or similar compounds into clinical development. The information presented in this guide should be considered as a preliminary overview, and further non-clinical safety studies compliant with regulatory guidelines would be essential to fully characterize the safety profile of this compound.
References
- 1. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Downstream Signaling Pathways Activated by Androgen Receptor Splice Variant 7 (AR-V7)
This technical guide provides a comprehensive overview of the downstream signaling pathways activated by the androgen receptor splice variant 7 (AR-V7), a key driver of therapy resistance in prostate cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Introduction to AR-V7 and Its Role in Therapy Resistance
The androgen receptor (AR) is a crucial driver of prostate cancer. Therapies targeting the AR, such as enzalutamide and abiraterone, have significantly improved patient outcomes. However, the emergence of resistance mechanisms, including the expression of constitutively active AR splice variants, presents a major clinical challenge. Among these, AR-V7 is the most well-characterized and clinically relevant variant.
AR-V7 lacks the ligand-binding domain (LBD), rendering it insensitive to anti-androgen therapies that target this region. Its constitutive nuclear localization and transcriptional activity drive a unique gene expression program that promotes tumor growth, survival, and metastasis, thereby contributing to the development of castration-resistant prostate cancer (CRPC). Understanding the downstream signaling pathways activated by AR-V7 is critical for the development of novel therapeutic strategies to overcome resistance.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating AR-V7's downstream effects.
Table 1: AR-V7 Regulated Gene Expression
| Gene | Fold Change (AR-V7 vs. AR-FL) | Function | Reference |
| UBE2C | ↑ 2.5 | Cell Cycle Progression | |
| CDC20 | ↑ 3.0 | Cell Cycle Progression | |
| CDK1 | ↑ 2.0 | Cell Cycle Progression, Mitosis | |
| IGF1R | ↑ 1.8 | Proliferation, Survival | |
| AKR1C3 | ↑ 4.0 | Steroidogenesis | |
| E2F1 | ↑ 2.2 | Cell Cycle Progression | |
| c-MYC | ↑ 2.8 | Proliferation, Metabolism |
Table 2: AR-V7 Interacting Proteins Identified by Mass Spectrometry
| Protein | Function | Significance in AR-V7 Signaling | Reference |
| Importin-β | Nuclear Import | Mediates AR-V7 nuclear translocation | |
| Exportin-1 | Nuclear Export | Regulates AR-V7 nuclear localization | |
| HSP90 | Chaperone | Stabilizes AR-V7 protein | |
| p300/CBP | Transcriptional Co-activator | Enhances AR-V7 transcriptional activity | |
| ACK1 (TNK2) | Non-receptor Tyrosine Kinase | Phosphorylates and activates AR-V7 | |
| PRMT1 | Arginine Methyltransferase | Modulates AR-V7 activity | |
| BRD4 | Bromodomain Protein | Facilitates AR-V7-mediated transcription |
Key Signaling Pathways Activated by AR-V7
AR-V7 orchestrates a complex network of signaling pathways to promote prostate cancer progression. These include both canonical and non-canonical AR signaling pathways.
Cell Cycle Progression
AR-V7 directly regulates the expression of key genes involved in cell cycle progression, leading to enhanced proliferation. This is a critical mechanism by which AR-V7 drives tumor growth in a castration-resistant manner.
Caption: AR-V7 driven cell cycle progression.
Non-canonical Signaling and Kinase Activation
AR-V7 can be activated by various kinases, leading to ligand-independent signaling. This non-canonical activation is a key feature of AR-V7's function.
Caption: Non-canonical activation of AR-V7 by kinases.
Interaction with Transcriptional Machinery
AR-V7's ability to drive gene expression is dependent on its interaction with various components of the transcriptional machinery.
Caption: AR-V7 interaction with transcriptional co-regulators.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate AR-V7 signaling pathways.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Objective: To identify the genomic binding sites of AR-V7.
-
Protocol:
-
Prostate cancer cells (e.g., LNCaP95, VCaP) are cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin is sheared into small fragments using sonication.
-
An antibody specific to the N-terminal domain of AR is used to immunoprecipitate AR-V7-bound chromatin.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is sequenced using a high-throughput sequencing platform.
-
Sequencing reads are mapped to the human genome, and peaks are called to identify AR-V7 binding sites.
-
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
-
Objective: To identify proteins that interact with AR-V7.
-
Protocol:
-
Prostate cancer cells expressing AR-V7 are lysed under non-denaturing conditions.
-
The cell lysate is incubated with an antibody targeting AR-V7 (or a tag fused to AR-V7).
-
The antibody-protein complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted and separated by SDS-PAGE.
-
Protein bands are excised, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectra are searched against a protein database to identify the interacting proteins.
-
RNA-Sequencing (RNA-seq)
-
Objective: To identify genes that are differentially expressed upon AR-V7 expression.
-
Protocol:
-
RNA is extracted from prostate cancer cells with and without AR-V7 expression.
-
The quality and quantity of RNA are assessed.
-
mRNA is enriched using oligo(dT) beads.
-
The mRNA is fragmented and converted to cDNA.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The library is sequenced using a high-throughput sequencing platform.
-
Sequencing reads are aligned to the human transcriptome, and gene expression levels are quantified.
-
Differential expression analysis is performed to identify genes regulated by AR-V7.
-
Logical Workflow for Investigating AR-V7 Signaling
The following diagram illustrates a typical workflow for investigating AR-V7's downstream signaling pathways, from initial observation to therapeutic targeting.
Caption: Workflow for AR-V7 research and drug development.
Conclusion and Future Directions
AR-V7 is a critical driver of therapy resistance in prostate cancer. Its ability to activate a unique transcriptional program and engage in non-canonical signaling pathways presents significant challenges for current treatment paradigms. A deeper understanding of the downstream signaling networks controlled by AR-V7 is essential for the development of novel therapeutic strategies. Future research should focus on identifying and validating key nodes within these pathways that can be targeted to overcome AR-V7-mediated resistance. The integration of multi-omics data and the use of advanced preclinical models will be crucial in advancing these efforts and ultimately improving outcomes for patients with advanced prostate cancer.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with AR-R17779
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and selective full agonist of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR).[1] These receptors are implicated in a variety of physiological processes, including cognitive function, inflammation, and immune responses.[2][3][4] In vivo studies have demonstrated the potential therapeutic utility of this compound in diverse preclinical models, ranging from cognitive impairment to inflammatory diseases and cancer.[2][3][4] This document provides a detailed overview of experimental protocols and quantitative data from key in vivo studies to guide researchers in the design and execution of their own investigations with this compound.
Mechanism of Action
This compound exerts its biological effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels expressed on neurons and various non-neuronal cells, including immune cells.[1][5] Activation of these receptors leads to the modulation of downstream signaling pathways. Notably, the anti-inflammatory effects of α7 nAChR activation are, in part, mediated by the "cholinergic anti-inflammatory pathway," which involves the inhibition of pro-inflammatory cytokine production through the suppression of NF-κB signaling.[3][6] Furthermore, studies have linked α7 nAChR agonism to the activation of pro-survival and plasticity-related signaling cascades, such as the ERK1/2 and CREB phosphorylation pathways.[7] In the context of oncology, this compound has been shown to potentiate the adaptive immune response, dependent on CD8+ T cells, by activating dendritic cells.[4]
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of this compound.
Table 1: Efficacy of this compound in Cognitive Enhancement Models
| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| Adult female Sprague-Dawley rats | 2 mg/kg, subcutaneous injection 20 min before testing | Eight-arm radial maze | Significant improvement in long-term win-shift acquisition and repeated acquisition.[2] | [2] |
| Rats with fimbria-fornix lesions | Not specified | Radial-arm maze | Significantly reversed working memory impairment.[2] | [2] |
| Unimpaired adult rats | 1, 3, 10, and 30 mg/kg, subcutaneous | Social Recognition Test | Increased percent reduction in social interaction time (%RSIT) at a 24-hour retention interval.[8] | [8] |
| Rats with scopolamine-induced deficit | 0.3 and 1 mg/kg, subcutaneous | Social Recognition Test | Reversed the scopolamine-induced deficit at a 15-minute retention interval.[8] | [8] |
Table 2: Efficacy of this compound in an Ischemic Stroke Model
| Animal Model | Treatment Protocol | Primary Outcome | Key Findings | Reference |
| Mice with transient middle cerebral artery occlusion (tMCAO) | 12 mg/kg, once daily for 5 days | Infarct size and microglial activation | No significant effect on brain injury or inflammatory parameters.[1] | [1] |
| Sham-operated mice | 12 mg/kg, once daily for 5 days | White blood cell count | Significantly decreased white blood cell and monocyte counts.[1] | [1] |
Table 3: Efficacy of this compound in a Colitis Model
| Animal Model | Treatment Protocol | Key Parameters | Key Findings | Reference |
| Mice with TNBS-induced colitis | 1.5 mg/kg, subcutaneous | Disease Activity Index (DAI), colonic neutrophil infiltration, colonic cytokine levels (IL-1β, IL-6) | Ameliorated DAI, decreased neutrophil infiltration, and reduced IL-1β and IL-6 levels.[3] The protective effect was spleen-dependent.[3] | [3] |
| Mice with TNBS-induced colitis | 0.5 mg/kg and 5 mg/kg, subcutaneous | Various inflammatory parameters | Ineffective at 0.5 mg/kg; sporadic protective effects at 5 mg/kg, showing a bell-shaped dose-response.[3] | [3] |
Table 4: Efficacy of this compound in Breast Cancer Models
| Animal Model | Treatment Protocol | Primary Outcome | Key Findings | Reference |
| E0771 and PyMT breast tumor models | Every 48 hours (dose not specified) | Survival | Increased survival in treated mice compared to vehicle control.[4] | [4] |
| 4T1 breast tumor model | Not specified | Survival, primary tumor burden, lung metastases | Increased survival, with a reduction in primary tumor burden and lung metastases.[4] | [4] |
| 4T1 breast tumor model with anti-PD-L1 | Combination therapy | Survival | Enhanced antitumor immunity and survival benefit.[4] | [4] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in Rats
This protocol is based on studies investigating the effects of this compound on learning and memory.[2][8]
1. Animals:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Female
-
Supplier: Charles River Laboratories
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Experimental Groups:
-
Vehicle Control
-
This compound (specify dose, e.g., 2 mg/kg)
-
(Optional) Positive Control (e.g., nicotine)
-
(Optional) Lesion/Deficit group (e.g., fimbria-fornix lesion or scopolamine-induced amnesia)
3. Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer via subcutaneous injection 20 minutes prior to behavioral testing.[2]
4. Behavioral Testing (Eight-Arm Radial Maze):
-
Apparatus: An eight-arm radial maze elevated from the floor.
-
Habituation: Allow rats to explore the maze for several days prior to testing.
-
Testing:
-
Bait the end of each arm with a food reward.
-
Place the rat in the center of the maze and allow it to explore and consume the rewards.
-
Record the sequence of arm entries.
-
An error is defined as re-entry into a previously visited arm.
-
Measure parameters such as the number of correct choices before the first error (working memory) and the total number of errors.
-
-
Data Analysis: Compare the performance of the this compound-treated group to the control groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow for Cognitive Enhancement Study
Protocol 2: Evaluation of Anti-inflammatory Effects in a Mouse Model of Colitis
This protocol is adapted from a study on TNBS-induced colitis.[3]
1. Animals:
-
Species: Mouse
-
Strain: Specify appropriate strain (e.g., BALB/c)
-
Sex: Specify (e.g., male)
-
Weight: 20-25 g
-
Supplier: Reputable vendor
-
Housing: Standard laboratory conditions.
2. Induction of Colitis:
-
Anesthetize mice.
-
Intrarectally administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.
3. Experimental Groups:
-
Naive (no TNBS)
-
Vehicle Control (TNBS + vehicle)
-
This compound (TNBS + 1.5 mg/kg this compound)
4. Drug Preparation and Administration:
-
Dissolve this compound in sterile saline.
-
Administer daily via subcutaneous injection starting from the day of colitis induction.
5. Outcome Measures:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
-
At Sacrifice (e.g., day 5 post-induction):
-
Collect colon tissue for macroscopic scoring of damage and measurement of length.
-
Perform histological analysis of colon sections to assess inflammation and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon as an indicator of neutrophil infiltration.
-
Measure cytokine levels (e.g., IL-1β, IL-6) in colon homogenates using ELISA.
-
(Optional) Analyze splenocytes and mesenteric lymph node lymphocytes by flow cytometry.
-
6. Data Analysis:
-
Compare the different groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
This compound has demonstrated significant therapeutic potential in a range of in vivo models. The provided protocols and data serve as a valuable resource for researchers planning to investigate the in vivo effects of this selective α7 nAChR agonist. Careful consideration of the animal model, dosage, route of administration, and relevant outcome measures is crucial for obtaining robust and reproducible results.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 4. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jneurosci.org [jneurosci.org]
- 8. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving AR-R17779 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-R17779 is a potent and selective full agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and on various non-neuronal cells, including immune cells. Its ability to modulate cholinergic signaling makes it a valuable tool for research in cognitive function, neuroinflammation, and autoimmune diseases. Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and key signaling pathways modulated by this compound.
Data Presentation
The solubility and key characteristics of this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 182.22 g/mol | [1] |
| Solubility in DMSO | < 10.93 mg/mL | [1] |
| Solubility in Water | < 21.87 mg/mL | [1] |
| Receptor Selectivity | Selective agonist for α7 nAChR | [2][3] |
| Common Working Concentration | 0.2 µM - 20 µM | [4] |
| EC50 (rat α7-nAChRs) | 21 µM | [5] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in cell culture.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.822 mg of this compound.
-
Adding Solvent: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution from 1.822 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to reach the final desired concentration. It is recommended to perform at least one intermediate dilution step to ensure accurate and homogenous mixing.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.
dot
Caption: Experimental workflow for preparing this compound solutions.
Signaling Pathways
This compound exerts its biological effects by activating the α7 nAChR, which in turn modulates distinct downstream signaling pathways in different cell types.
Cholinergic Anti-Inflammatory Pathway in Macrophages
In immune cells such as macrophages, activation of the α7 nAChR by this compound triggers the cholinergic anti-inflammatory pathway. This leads to the inhibition of pro-inflammatory cytokine production. Key steps in this pathway include the recruitment and activation of Janus kinase 2 (JAK2), which then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 can then inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.
dot
Caption: Cholinergic anti-inflammatory pathway in macrophages.
Neuronal Signaling Pathway
In neuronal cells, the activation of α7 nAChR by this compound is associated with the modulation of signaling cascades crucial for cognitive processes. These pathways include the phosphorylation and activation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), which are known to play significant roles in synaptic plasticity and memory formation.
dot
Caption: Neuronal signaling pathway modulated by this compound.
References
- 1. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 2. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 3. Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for AR-R17779 in Mouse Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AR-R17779, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in murine models of colitis. The information presented summarizes key findings on dosage, efficacy, and experimental protocols, highlighting the divergent outcomes observed in different colitis models.
Introduction
This compound has been investigated for its anti-inflammatory properties, particularly through its agonistic activity on the α7 nicotinic acetylcholine receptor, a key component of the cholinergic anti-inflammatory pathway.[1] In the context of inflammatory bowel disease (IBD), studies in mouse models of colitis have yielded conflicting results, suggesting that the therapeutic potential of this compound is highly dependent on the specific inflammatory context and the model used. This document outlines the varying dosages and outcomes in two common chemically induced colitis models: 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics a Th1-mediated immune response, and dextran sodium sulfate (DSS)-induced colitis, which is driven by innate immune responses and epithelial barrier dysfunction.[2]
Data Presentation: this compound Dosage and Efficacy in Colitis Models
The following table summarizes the quantitative data from key studies on the use of this compound in mouse models of colitis.
| Colitis Model | Mouse Strain | This compound Dosage | Administration Route | Key Findings | Reference |
| TNBS-Induced Colitis | Not Specified | 0.5 mg/kg, 1.5 mg/kg, 5 mg/kg | Subcutaneous | - 1.5 mg/kg: Most effective dose, ameliorated Disease Activity Index (DAI), reduced macroscopic score, and decreased colonic neutrophil infiltration.[3][4] - 0.5 mg/kg: Ineffective.[3] - 5 mg/kg: Sporadic protective effects.[3] - The protective effect of the 1.5 mg/kg dose was spleen-dependent.[3][4] | [3][4] |
| DSS-Induced Colitis | Not Specified | 0.6-30 µmol/kg (~0.13-6.5 mg/kg) | Intraperitoneal | - Lower doses (0.6, 6, 18 µmol/kg): Worsened disease parameters, including increased weight loss and DAI, and elevated colonic pro-inflammatory cytokine levels (TNF, IL-6, IL-17).[5][6] - Highest dose (30 µmol/kg): Ameliorated clinical parameters (reduced DAI), but did not affect colonic inflammation.[5][6] | [5][6] |
| TNBS-Induced Colitis | Not Specified | 0.6-30 µmol/kg | Intraperitoneal | - No amelioration of colitis observed at any tested dose.[5] | [5] |
Signaling Pathway
Experimental Workflows
Experimental Protocols
TNBS-Induced Colitis Model (Protective Effect of this compound)
This protocol is based on studies where this compound demonstrated a protective effect.[3][4]
a. Animals:
-
Male mice (e.g., C57BL/6 or BALB/c) are commonly used.[7] All procedures should be approved by an Institutional Animal Care and Use Committee.
b. Induction of Colitis:
-
Sensitization: On day 0, mice are sensitized by applying a solution of TNBS in a vehicle (e.g., acetone and olive oil) to a shaved area of the back.
-
Challenge: On day 7, after a period of fasting, mice are lightly anesthetized. A solution of TNBS in ethanol is administered intrarectally via a catheter inserted into the colon. Control mice receive a similar volume of the vehicle.
c. Treatment with this compound:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Mice are treated with subcutaneous injections of this compound at the desired doses (e.g., 1.5 mg/kg) or vehicle, typically starting from the day of TNBS challenge and continuing daily until the end of the experiment.
d. Assessment of Colitis:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the feces are recorded daily to calculate the Disease Activity Index (DAI).
-
Termination: Mice are euthanized at a predetermined time point (e.g., 3-5 days after TNBS challenge).
-
Macroscopic Assessment: The colon is excised, and its length and weight are measured. Macroscopic damage is scored based on the presence of inflammation, ulceration, and adhesions.
-
Histological Analysis: Colon sections are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess mucosal damage and inflammatory cell infiltration.
-
Biochemical Analysis:
DSS-Induced Colitis Model (Contradictory Effects of this compound)
This protocol is based on studies where this compound showed dose-dependent, and in some cases, detrimental effects.[5][6]
a. Animals:
-
Male mice are typically used. It is crucial to note that susceptibility to DSS can vary between different mouse strains.[7]
b. Induction of Colitis:
-
Acute colitis is induced by administering DSS (typically 1.5-5% w/v, with a molecular weight of 36-50 kDa) in the drinking water for a defined period, usually 5-7 days.[2][7] The DSS solution should be freshly prepared.
c. Treatment with this compound:
-
This compound is dissolved in a suitable vehicle.
-
Mice receive daily intraperitoneal injections of this compound at the specified doses (e.g., 0.6-30 µmol/kg) or vehicle throughout the DSS administration period.[5][6]
d. Assessment of Colitis:
-
Daily Monitoring: As with the TNBS model, daily monitoring of body weight, stool consistency, and rectal bleeding is performed to calculate the DAI.
-
Termination and Analysis: At the end of the DSS administration period, mice are euthanized. The colon is collected for macroscopic scoring, histological analysis, and biochemical assays (MPO and cytokine levels) as described for the TNBS model.
Conclusion
The efficacy of this compound in treating experimental colitis in mice is highly model-dependent. While a dosage of 1.5 mg/kg has shown significant, spleen-dependent protective effects in the TNBS-induced colitis model, a range of doses (approximately 0.13-3.9 mg/kg) exacerbated disease in the DSS-induced colitis model.[3][5][6] Only a very high dose (around 6.5 mg/kg) showed some amelioration of clinical signs in the DSS model, without impacting underlying colonic inflammation.[5][6] These findings underscore the importance of carefully selecting the animal model and dosage when investigating the therapeutic potential of α7 nAChR agonists for inflammatory bowel disease. Researchers should consider the specific immunological pathways they wish to target when choosing between the TNBS and DSS models for their studies with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 5. Selective alpha7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-R17779 Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and selective full agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] This receptor subtype is implicated in various cognitive processes, and its modulation is a key area of interest for the development of nootropic agents.[1] Preclinical studies in rodent models are crucial for evaluating the therapeutic potential of compounds like this compound. These application notes provide detailed protocols for the administration of this compound in two common rodent behavioral assays: the Social Recognition Test and the Eight-Arm Radial Maze. The accompanying data summarizes the expected outcomes based on published literature.
Mechanism of Action
This compound exerts its effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Activation of this receptor leads to an influx of calcium ions (Ca2+), which in turn triggers downstream intracellular signaling cascades. Key pathways involved include the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), both of which are essential for synaptic plasticity and memory formation.
Signaling Pathway of this compound via α7 nAChR
Caption: this compound activates α7 nAChR, leading to Ca2+ influx and downstream signaling.
Data Presentation
The following tables summarize the quantitative data from key behavioral studies involving this compound administration in rodents.
Table 1: Effect of this compound on Social Recognition Memory in Rats
| Treatment Group | Dose (mg/kg, SC) | Retention Interval | Outcome Measure (% Reduction in Social Interaction Time - %RSIT) |
| Vehicle Control | - | 24 hours | Baseline |
| This compound | 1 | 24 hours | Significant Increase in %RSIT |
| This compound | 3 | 24 hours | Significant Increase in %RSIT |
| This compound | 10 | 24 hours | Significant Increase in %RSIT |
| This compound | 30 | 24 hours | Significant Increase in %RSIT |
Table 2: Effect of this compound on Scopolamine-Induced Deficits in Social Recognition Memory in Rats
| Treatment Group | Dose (mg/kg, SC) | Retention Interval | Outcome Measure (% Reduction in Social Interaction Time - %RSIT) |
| Vehicle + Scopolamine | - | 15 minutes | Deficit (Reduced %RSIT) |
| This compound + Scopolamine | 0.3 | 15 minutes | Reversal of Deficit |
| This compound + Scopolamine | 1 | 15 minutes | Reversal of Deficit |
Table 3: Effect of this compound on Learning and Memory in the Eight-Arm Radial Maze in Rats
| Animal Model | Treatment | Dose (mg/kg, SC) | Behavioral Task | Outcome |
| Normal Adult Female Sprague-Dawley Rats | This compound | 2 | Repeated Acquisition | Significant Improvement |
| Rats with Fimbria-Fornix Lesions | This compound | 2 | Working Memory | Significant Reversal of Impairment |
Note: Specific quantitative data (e.g., number of errors, latency) for the eight-arm radial maze were not available in the reviewed literature abstracts. The results are based on qualitative statements of significant effects.[2]
Experimental Protocols
Social Recognition Test in Rats
This test assesses short-term social memory. An adult rat's memory of a juvenile conspecific is evaluated by measuring the reduction in investigation time during a second encounter.
Materials:
-
Adult male rats (e.g., Wistar)
-
Juvenile male rats (e.g., Wistar)
-
Test arena (e.g., an open-field box)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Scopolamine solution (for deficit model)
-
Syringes and needles for subcutaneous (SC) injection
-
Timer
-
Video recording and analysis software (optional, but recommended)
Experimental Workflow:
Caption: Workflow for the Social Recognition Test in rats.
Procedure:
-
Habituation: Allow the adult rat to habituate to the test arena for a set period (e.g., 30 minutes) for at least 2-3 days prior to testing.
-
Drug Administration:
-
For testing the effects on unimpaired memory, administer this compound (1, 3, 10, or 30 mg/kg, SC) or vehicle 30 minutes before Trial 1.[3]
-
For the scopolamine-induced deficit model, administer scopolamine (e.g., 0.3 mg/kg, IP) 30 minutes before Trial 1, and administer this compound (0.3 or 1 mg/kg, SC) or vehicle 15 minutes after the scopolamine injection.[3]
-
-
Trial 1 (T1): Place a juvenile rat in the arena with the adult rat for a 5-minute interaction period. Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming, close following).
-
Retention Interval: Remove the juvenile rat. The adult rat remains in its home cage for the specified retention interval (e.g., 15 minutes for the deficit model, 24 hours for unimpaired memory).
-
Trial 2 (T2): Re-introduce the same juvenile rat to the arena with the adult rat for another 5-minute interaction period. Record the social investigation time.
-
Data Analysis: Calculate the percent reduction in social interaction time (%RSIT) as follows: %RSIT = [(T1 - T2) / T1] * 100. A higher %RSIT indicates better social memory.
Eight-Arm Radial Maze Win-Shift Task in Rats
This task assesses spatial working and reference memory. The rat is required to visit each of the eight arms of the maze to retrieve a food reward, remembering which arms it has already visited within a trial.
Materials:
-
Eight-arm radial maze apparatus
-
Food rewards (e.g., sucrose pellets)
-
Adult female rats (e.g., Sprague-Dawley)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for subcutaneous (SC) injection
-
Video tracking software (optional, but recommended)
Experimental Workflow:
Caption: Workflow for the Eight-Arm Radial Maze Win-Shift Task.
Procedure:
-
Food Deprivation: Reduce the rats' body weight to 85-90% of their free-feeding weight to motivate them to forage for food rewards. Water should be available ad libitum.
-
Habituation:
-
Day 1-2: Place the rat in the center of the maze for 10 minutes with all arms baited with several food pellets.
-
Day 3-5: Place a single food pellet at the end of each arm. Allow the rat to explore and consume all eight pellets.
-
-
Training (Win-Shift Task):
-
Bait each of the eight arms with a single food pellet.
-
Place the rat in the center of the maze and allow it to freely choose arms.
-
A trial is complete when the rat has consumed all eight pellets or after a predetermined time has elapsed (e.g., 10 minutes).
-
Record the sequence of arm entries.
-
-
Drug Administration and Testing:
-
Once the rats have reached a stable baseline performance, begin drug testing.
-
Administer this compound (2 mg/kg, SC) or vehicle 20 minutes before placing the rat in the maze for the test trial.[2]
-
-
Data Analysis:
-
Working Memory Error: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Error: Entry into an arm that is never baited (in variations of the task where some arms are consistently unbaited).
-
Latency: Time taken to complete the trial.
-
Compare the number of errors and latency between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound has demonstrated pro-cognitive effects in rodent behavioral models, specifically in tasks assessing social and spatial memory. The protocols outlined above provide a framework for researchers to investigate the efficacy of this compound and other α7 nAChR agonists. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel therapeutics for cognitive disorders.
References
- 1. Differential effects of fornix and caudate nucleus lesions on two radial maze tasks: evidence for multiple memory systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hippocampal alpha 7 and alpha 4 beta 2 nicotinic receptors and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AR-R17779 in Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is widely expressed in the nervous system and also found in various non-neuronal cells, including cancer cells. The role of α7 nAChR in cancer is complex and appears to be context-dependent. In some cancers, such as non-small cell lung cancer, activation of α7 nAChR by agonists like nicotine has been associated with promoting tumor growth, proliferation, and metastasis.[1] Conversely, in certain breast cancer models, the α7 nAChR agonist this compound has demonstrated anti-tumorigenic effects by modulating the immune response.[2][3][4]
These application notes provide a detailed protocol for the in vivo assessment of this compound in cancer xenograft models, with a primary focus on breast cancer, for which specific data is available. Guidelines for adapting this protocol to other cancer types are also provided.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Animal Model | Cancer Cell Line | Treatment Regimen | Key Findings | Reference |
| BALB/c mice | 4T1 (syngeneic, metastatic triple-negative breast cancer) | 1 mg/kg this compound, intraperitoneal injection, every 48 hours | Increased survival, reduced primary tumor burden, and significant reduction in lung metastases.[2][3][4] | [2] |
| C57BL/6 mice | E0771 (syngeneic, triple-negative breast cancer) | 1 mg/kg this compound, intraperitoneal injection, every 48 hours | Significant increase in overall survival and decreased tumor wet weight.[2] | [2] |
| FVB mice | PyMT (spontaneous metastatic breast cancer model) | 1 mg/kg this compound, intraperitoneal injection, every 48 hours | Significant increase in survival.[2] | [2] |
Table 2: Recommended Cell Lines for Xenograft Models Based on α7 nAChR Expression
| Cancer Type | Cell Lines with Reported α7 nAChR Expression |
| Lung Cancer | A549, H1299, PC9, H358, H522, H1792 |
| Breast Cancer | MDA-MB-231, HCC1806, AU565, SK-BR-3, MCF-7 |
| Pancreatic Cancer | Aspc1 |
| Colon Cancer | HT-29, LoVo, SW620 |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line Selection : Choose a cancer cell line with well-characterized α7 nAChR expression. Verify expression levels by qRT-PCR or Western blot if necessary.
-
Cell Culture : Culture the selected cancer cell line in its recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting : Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using a suitable dissociation reagent (e.g., trypsin-EDTA).
-
Cell Viability and Counting : Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or an automated cell counter.
-
Cell Suspension : Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (typically 1 x 10^6 to 1 x 10^7 cells per 100 µL). For some models, mixing the cell suspension with an extracellular matrix-like Matrigel (1:1 ratio) can improve tumor take rate and growth. Keep the cell suspension on ice until injection.
Xenograft Model Establishment
-
Animal Model Selection : Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) for human cancer cell line xenografts. For syngeneic models (e.g., 4T1 in BALB/c mice), use immunocompetent mice.
-
Subcutaneous Implantation :
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the injection site (typically the flank).
-
Inject 100-200 µL of the cell suspension subcutaneously.
-
Monitor the animals for tumor growth.
-
This compound Administration
-
Drug Preparation : Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., sterile saline). Further dilute the stock solution to the final desired concentration for injection.
-
Dosing and Administration :
-
Based on studies in breast cancer models, a recommended starting dose is 1 mg/kg .[2]
-
Administer the drug via intraperitoneal (i.p.) injection .
-
The recommended dosing schedule is every 48 hours .[2]
-
A vehicle control group (receiving only the vehicle) must be included in the study design.
-
Note: For cancer types other than breast cancer, a preliminary dose-response study is highly recommended to determine the optimal and non-toxic dose.
-
Endpoint Analysis
-
Tumor Growth Monitoring :
-
Measure tumor dimensions with calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of overall health.
-
-
Metastasis Assessment :
-
At the end of the study, harvest organs (e.g., lungs, liver, lymph nodes) to assess for metastases.
-
Metastases can be quantified by surface nodule counting, histological analysis (H&E staining), or by using bioluminescent or fluorescently labeled cancer cells and appropriate imaging systems.
-
-
Immunohistochemistry (IHC) :
-
Harvest tumors, fix in formalin, and embed in paraffin.
-
Perform IHC staining on tumor sections for:
-
Proliferation markers : Ki67, PCNA.
-
Apoptosis markers : Cleaved caspase-3, TUNEL assay.
-
Immune cell infiltration : CD4, CD8 (for syngeneic models).
-
-
-
Flow Cytometry :
-
For syngeneic models, tumors and spleens can be dissociated into single-cell suspensions.
-
Perform flow cytometric analysis to characterize immune cell populations (e.g., T cells, dendritic cells, macrophages).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: α7 nAChR signaling pathways in cancer.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound in xenografts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AR-R17779 in Combination with Anti-PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of novel immunomodulatory agents with established checkpoint inhibitors represents a promising frontier in oncology. AR-R17779, a potent and selective full agonist for the α7 nicotinic acetylcholine receptor (CHRNA7), has emerged as a compelling candidate for combination immunotherapy.[1] Activation of CHRNA7, a ligand-gated ion channel expressed on various immune cells, has been shown to modulate inflammatory responses and enhance anti-tumor immunity.[2][3] Preclinical studies, particularly in models of triple-negative breast cancer (TNBC), have demonstrated that this compound can reduce tumor burden and improve survival, with synergistic effects observed when combined with anti-PD-L1 therapy.[2]
This document provides detailed application notes and experimental protocols for investigating the combination of this compound and anti-PD-L1 therapy in preclinical mouse models. The provided methodologies are intended to serve as a comprehensive guide for researchers seeking to evaluate the efficacy and mechanisms of this promising therapeutic strategy.
Mechanism of Action
This compound exerts its immunomodulatory effects through the activation of CHRNA7 on immune cells, particularly myeloid cells like dendritic cells (DCs) and macrophages.[2] This activation is believed to potentiate the adaptive immune response, leading to increased T-cell-mediated tumor clearance. The downstream signaling of CHRNA7 activation can involve pathways such as JAK2/STAT3 and ERK/CREB, which are implicated in cell survival, proliferation, and inflammation.[4][5][6][7] The combination with an anti-PD-L1 antibody further enhances anti-tumor immunity by blocking the inhibitory interaction between PD-L1 on tumor cells and PD-1 on activated T-cells, thereby unleashing a more robust and sustained anti-cancer immune attack.[8][9][10]
Signaling Pathway and Therapeutic Rationale
The synergistic anti-tumor effect of this compound and anti-PD-L1 therapy is rooted in their complementary mechanisms of action. This compound primes the immune system by activating CHRNA7 on antigen-presenting cells, leading to enhanced T-cell activation. Anti-PD-L1 therapy then removes the brakes on these activated T-cells within the tumor microenvironment, allowing for effective tumor cell killing.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative preclinical study evaluating this compound as a monotherapy and in combination with anti-PD-L1 in a 4T1 mouse model of triple-negative breast cancer.[2]
Table 1: In Vivo Dosing and Administration
| Agent | Dosage | Route of Administration | Vehicle | Dosing Schedule |
| This compound | 1 mg/kg | Intraperitoneal (i.p.) | Saline | Every 2 days |
| Anti-PD-L1 Antibody | 100-250 µ g/mouse | Intraperitoneal (i.p.) | PBS | 2-3 times per week |
Table 2: Summary of In Vivo Efficacy
| Treatment Group | Metric | Result | Statistical Significance |
| This compound Monotherapy | Tumor Volume | Reduction compared to vehicle | p < 0.05 |
| This compound Monotherapy | Lung Metastases | Significant reduction | p = 0.0363 |
| Combination Therapy | Survival | Significant increase | p < 0.05 (vs. vehicle & monotherapies) |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model of TNBC
This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound in combination with an anti-PD-L1 antibody.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female BALB/c mice.
-
Cell Line: 4T1 murine breast carcinoma cells.
2. Tumor Cell Implantation
-
Culture 4T1 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 1 x 105 4T1 cells in a volume of 100 µL into the mammary fat pad of each mouse.
3. Treatment Groups and Administration
-
Once tumors are palpable and have reached a size of approximately 50-100 mm³, randomize the mice into four treatment groups (n=10-15 mice per group):
-
Vehicle Control (Saline, i.p., every 2 days) + Isotype Control Antibody (i.p., 2-3 times per week)
-
This compound (1 mg/kg, i.p., every 2 days) + Isotype Control Antibody
-
Vehicle Control + Anti-PD-L1 Antibody (e.g., clone 10F.9G2, 200 µ g/mouse , i.p., 2-3 times per week)
-
This compound + Anti-PD-L1 Antibody
-
-
This compound Formulation: Dissolve in saline.
-
Anti-PD-L1 Antibody Formulation: Dilute in sterile PBS.
4. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Monitor mice for survival. The endpoint for survival analysis is typically when tumors reach a predetermined size (e.g., 2000 mm³) or when mice show signs of distress, at which point they should be euthanized.
-
Metastasis Assessment (Optional): At the study endpoint, lungs can be harvested, fixed, and the number of surface metastatic nodules counted.
5. Data Analysis
-
Analyze tumor growth curves using appropriate statistical methods (e.g., two-way ANOVA).
-
Compare survival between groups using Kaplan-Meier analysis and the log-rank test.
-
Analyze differences in metastasis counts using a t-test or Mann-Whitney U test.
Protocol 2: Immune Profiling of the Tumor Microenvironment by Flow Cytometry
This protocol describes the analysis of immune cells within the tumor microenvironment following treatment.
1. Sample Collection and Single-Cell Suspension Preparation
-
At the study endpoint, excise tumors from euthanized mice.
-
Mechanically dissociate the tumor tissue and perform enzymatic digestion (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using a suitable lysis buffer.
2. Antibody Staining
-
Count the cells and resuspend in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers. A recommended panel includes:
-
T-Cells: CD45, CD3, CD4, CD8, PD-1
-
Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80
-
Dendritic Cells: CD45, CD11c, MHC-II
-
-
For intracellular staining (e.g., for Foxp3 in regulatory T-cells or cytokines), use a fixation/permeabilization kit according to the manufacturer's instructions after surface staining.
3. Data Acquisition and Analysis
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Protocol 3: Cytokine Analysis
This protocol provides methods for measuring cytokine levels in plasma or tumor homogenates.
1. Sample Collection
-
Plasma: Collect blood from mice via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.
-
Tumor Homogenate: Homogenize a portion of the excised tumor in a suitable lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate and collect the supernatant.
2. Cytokine Measurement
-
Use a multiplex cytokine assay (e.g., Luminex-based bead array) or individual ELISAs to quantify the levels of key cytokines.[1][7][11][12]
-
Recommended cytokines to measure include:
-
Pro-inflammatory: IFN-γ, TNF-α, IL-2, IL-6, IL-12
-
Anti-inflammatory/Immunosuppressive: IL-10, TGF-β
-
3. Data Analysis
-
Calculate cytokine concentrations based on standard curves.
-
Compare cytokine levels between treatment groups using appropriate statistical tests.
Conclusion
The combination of the CHRNA7 agonist this compound with anti-PD-L1 immunotherapy presents a rational and promising strategy to enhance anti-tumor immunity. The protocols and data presented herein provide a framework for researchers to further investigate this combination, with the ultimate goal of translating these preclinical findings into effective clinical therapies for cancer patients. Careful consideration of experimental design, including appropriate controls and comprehensive endpoint analysis, will be crucial for elucidating the full therapeutic potential of this novel immunotherapeutic approach.
References
- 1. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Role of Mouse Cytokines in Immunology and Disease Research - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes: Evaluating AR-R17779 in T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and selective full agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed not only in the central nervous system but also on various immune cells, including T-cells, macrophages, and dendritic cells (APCs).[1][2][3] The activation of α7 nAChR is implicated in the "cholinergic anti-inflammatory pathway," which modulates immune responses and cytokine production.[1][3] Evaluating the effect of compounds like this compound on T-cell function is critical for understanding their therapeutic potential in immunology and oncology.
The influence of this compound on T-cell activation can be multifaceted, involving both direct actions on T-cells and indirect effects mediated by APCs.[4][5] Studies have shown that this compound can enhance the capacity of dendritic cells to activate cytotoxic T-cells.[4] Furthermore, T-cells themselves express α7 nAChRs, and their activation can trigger intracellular calcium flux, a key event in T-cell activation, in a manner that requires a functional T-cell receptor (TCR) complex.[6] These application notes provide detailed protocols for assessing the immunomodulatory effects of this compound on T-cell activation through proliferation, cytokine release, and APC-mediated assays.
Signaling Pathways Modulated by this compound
This compound can influence T-cell activation through at least two distinct mechanisms:
-
Indirect Activation via Antigen-Presenting Cells (APCs): this compound can bind to α7 nAChRs on APCs, such as dendritic cells. This engagement can enhance their antigen presentation capabilities, leading to more robust activation of T-cells.[4]
-
Direct Modulation of T-cells: this compound can act directly on α7 nAChRs expressed on the T-cell surface. This can modulate signaling cascades downstream of TCR engagement, such as the Jak2/STAT3 and ERK1/2 pathways, influencing cytokine production and proliferation.[2][7]
Figure 1: Dual mechanism of this compound in T-cell activation.
Experimental Workflow
A typical workflow for evaluating this compound involves isolating immune cells, treating them with the compound during an activation stimulus, and subsequently analyzing functional readouts like proliferation and cytokine secretion.
Figure 2: General experimental workflow for T-cell assays.
Protocol 1: Indirect T-Cell Activation via Dendritic Cell Co-Culture
This protocol assesses the effect of this compound on the ability of dendritic cells (DCs) to activate antigen-specific T-cells, measured by IFN-γ secretion.[4]
A. Materials
-
Bone marrow cells from C57BL/6 mice or human monocytes
-
Recombinant GM-CSF and IL-4 (for DC differentiation)
-
This compound (Sigma-Aldrich or equivalent)
-
Specific antigen (e.g., Ova257-264 peptide for OT-I T-cells)
-
Purified CD8+ T-cells from OT-I transgenic mice (or antigen-specific human T-cell clone)
-
Mouse or Human IFN-γ ELISpot Kit (R&D Systems or equivalent)
-
Complete RPMI-1640 medium
B. Methodology
-
Dendritic Cell Generation:
-
Culture bone marrow cells or monocytes with GM-CSF and IL-4 for 6-7 days to differentiate into immature DCs.
-
-
DC Treatment:
-
Plate the immature DCs and treat with escalating doses of this compound (e.g., 0.2 µM, 2 µM, 20 µM) or vehicle control for 24 hours.[4]
-
-
Antigen Pulsing:
-
Add the specific antigen (e.g., Ova peptide at 1 µg/mL) to the DC cultures for 4-6 hours.
-
Wash the DCs thoroughly to remove excess peptide and this compound.
-
-
Co-Culture and ELISpot Assay:
-
Coat an ELISpot plate with anti-IFN-γ capture antibody according to the manufacturer's protocol.
-
Add purified antigen-specific CD8+ T-cells to the wells.
-
Add the antigen-pulsed, this compound-treated DCs at a suitable DC:T-cell ratio (e.g., 1:10).
-
Include controls: T-cells alone, T-cells + untreated DCs, T-cells + unpulsed DCs.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Spot Development and Analysis:
-
Develop the plate using the detection antibody, streptavidin-AP, and substrate as per the kit instructions.
-
Count the spots using an automated ELISpot reader. Express results as Spot-Forming Units (SFU) per million T-cells.
-
C. Data Presentation
| Treatment Group | This compound Conc. (µM) | Mean SFU per 106 T-cells | Std. Deviation |
| T-cells Only | 0 | 5 | ± 2 |
| T-cells + Unpulsed DCs | 0 | 15 | ± 5 |
| T-cells + Pulsed DCs | Vehicle | 250 | ± 25 |
| T-cells + Pulsed DCs | 0.2 | 350 | ± 30 |
| T-cells + Pulsed DCs | 2.0 | 580 | ± 45 |
| T-cells + Pulsed DCs | 20.0 | 610 | ± 50 |
Table 1: Example data for the effect of this compound-treated DCs on T-cell IFN-γ secretion.
Protocol 2: Direct T-Cell Proliferation Assay (CFSE-Based)
This protocol measures the direct effect of this compound on T-cell proliferation following stimulation.[8][9]
A. Materials
-
Purified human or mouse CD3+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3 for human, 145-2C11 for mouse) and soluble anti-CD28 antibody
-
This compound
-
Complete RPMI-1640 medium
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
B. Methodology
-
T-Cell Labeling:
-
Resuspend purified T-cells in PBS at 1-10 x 106 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8]
-
Quench the reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium to remove unbound dye.
-
-
Assay Setup:
-
Use a 96-well flat-bottom plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL).
-
Seed 1-2 x 105 CFSE-labeled T-cells per well.
-
Add serial dilutions of this compound to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all stimulated wells.[10]
-
Include controls: unstimulated cells (no anti-CD3/CD28), stimulated cells with vehicle.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
Harvest cells and wash with FACS buffer.
-
Analyze samples on a flow cytometer. Gate on the live lymphocyte population and measure the CFSE fluorescence. Proliferating cells will show successive halvings of CFSE intensity.
-
C. Data Presentation
| Treatment Group | This compound Conc. (nM) | % Proliferated Cells | Proliferation Index |
| Unstimulated | 0 | < 2% | 1.0 |
| Stimulated | Vehicle | 75% | 3.5 |
| Stimulated | 10 | 78% | 3.7 |
| Stimulated | 100 | 85% | 4.1 |
| Stimulated | 1000 | 88% | 4.3 |
Table 2: Example data for the effect of this compound on T-cell proliferation.
Protocol 3: Cytokine Release Assay
This protocol quantifies the secretion of key cytokines from T-cell cultures treated with this compound.[11][12]
A. Materials
-
Supernatants from T-cell cultures (from Protocol 1 or 2)
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-2, IFN-γ, IL-6, TNF-α, IL-10)
-
Microplate reader or multiplex analyzer
B. Methodology
-
Supernatant Collection:
-
At a desired time point (e.g., 24, 48, or 72 hours) during the T-cell activation culture, carefully collect the cell-free supernatant from each well.
-
Centrifuge the supernatant to remove any remaining cells or debris.
-
Store samples at -80°C until analysis.
-
-
Cytokine Quantification:
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate or reading on a specialized analyzer.
-
-
-
Data Analysis:
-
Generate a standard curve from the recombinant cytokine standards.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating from the standard curve.
-
C. Data Presentation
| Treatment Group | This compound Conc. (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-6 (pg/mL) |
| Unstimulated | 0 | < 10 | < 20 | < 15 |
| Stimulated | Vehicle | 1500 ± 120 | 2500 ± 200 | 800 ± 75 |
| Stimulated | 100 | 1650 ± 140 | 2800 ± 210 | 650 ± 60 |
| Stimulated | 1000 | 1800 ± 150 | 3100 ± 250 | 500 ± 55 |
Table 3: Example data for the effect of this compound on cytokine secretion from stimulated T-cells.
References
- 1. This compound | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 2. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Roles of α7 nAChRs in Antigen-Presenting Cells and CD4+ T Cells in the Regulation of T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cells express alpha7-nicotinic acetylcholine receptor subunits that require a functional TCR and leukocyte-specific protein tyrosine kinase for nicotine-induced Ca2+ response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 12. criver.com [criver.com]
Application Notes and Protocols for AR-R17779 in Chronic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-R17779 is a potent and selective full agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). Activation of the α7nAChR on immune cells, such as macrophages, is a key component of the "cholinergic anti-inflammatory pathway," a physiological mechanism that inhibits the production of pro-inflammatory cytokines. These application notes provide an overview of the use of this compound in various preclinical models of chronic inflammation, including treatment schedules, and detailed experimental protocols.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
This compound exerts its anti-inflammatory effects by binding to and activating α7nAChR on immune cells. This activation triggers intracellular signaling cascades that ultimately suppress the inflammatory response. A key mechanism involves the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway. Activation of this pathway can lead to the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). By inhibiting NF-κB, this compound reduces the transcription and release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3]
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
Troubleshooting & Optimization
AR-R17779 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AR-R17779, a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound, with a focus on solubility and solution stability.
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound hydrochloride shows good solubility in dimethyl sulfoxide (DMSO) and has some solubility in water. For in vivo studies, saline has been used as a vehicle. The choice of solvent will depend on the specific experimental requirements.
Q2: I am observing precipitation when preparing an aqueous solution of this compound. What could be the cause and how can I resolve it?
A2: Precipitation of this compound in aqueous solutions can occur due to several factors:
-
Exceeding Solubility Limit: Ensure you are not exceeding the solubility limit of this compound in your chosen aqueous buffer (e.g., PBS). Refer to the solubility data table below.
-
pH of the Solution: The pH of your buffer can influence the solubility of this compound. While specific data is limited, it is generally advisable to maintain a pH close to neutral (pH 7.2-7.4) for initial dissolution attempts.
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) may aid in dissolution. However, avoid excessive heat, which could degrade the compound.
-
Buffer Composition: High salt concentrations in some buffers might decrease the solubility of organic compounds. If you suspect this is an issue, try dissolving the compound in a lower salt concentration buffer or sterile water first, and then dilute it into your final experimental buffer.
Troubleshooting Steps:
-
Start with a small amount: Attempt to dissolve a small test amount of the compound before preparing a large stock solution.
-
Use a co-solvent: If direct dissolution in an aqueous buffer is problematic, first dissolve this compound in a small amount of DMSO to create a concentrated stock solution. Then, perform a serial dilution into your aqueous experimental medium. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%).
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q3: How should I prepare a stock solution of this compound and how should it be stored?
A3: For a stock solution, dissolving this compound in DMSO is recommended due to its higher solubility. For example, you can prepare a 10 mM or 50 mM stock solution in DMSO.
Stock Solution Storage:
-
Store DMSO stock solutions at -20°C or -80°C for long-term stability.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q4: For my cell culture experiments, what is the best way to prepare the final working concentration of this compound?
A4: To prepare a working solution for cell culture, dilute your DMSO stock solution into the cell culture medium. It is crucial to add the DMSO stock to the medium with gentle mixing to ensure rapid and even dispersion, minimizing the risk of precipitation. The final DMSO concentration in the culture medium should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced cellular toxicity.
Q5: I am preparing this compound for in vivo administration. What vehicle should I use?
A5: For in vivo studies in rodents, this compound has been successfully administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection using saline (0.9% NaCl) as a vehicle.[1][2][3][4] To prepare, a stock solution in a minimal amount of a suitable solvent like DMSO can be diluted with sterile saline to the final desired concentration. Ensure the final solution is clear and free of particulates before injection.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility |
| DMSO | Soluble to 50 mM |
| Water | <21.87 mg/mL |
| Saline (0.9% NaCl) | Used as a vehicle for in vivo studies |
| Ethanol | No specific quantitative data found. General laboratory practice suggests it may have some solubility, but DMSO or aqueous-based solutions are more commonly cited. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound hydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM). (Molar Mass of this compound = 182.22 g/mol ; Molar Mass of this compound HCl = 218.68 g/mol ).
-
Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture Assay
Objective: To prepare a final working concentration of this compound in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that could lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation.
-
Apply the working solution to your cell cultures immediately.
Note: Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as in your experimental samples.
Protocol 3: Preparation of Dosing Solution for In Vivo Administration
Objective: To prepare a solution of this compound for intraperitoneal or subcutaneous injection in animal models.
Materials:
-
This compound hydrochloride powder
-
Sterile Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the total amount of this compound needed based on the dose, number of animals, and injection volume. Doses in the range of 1-20 mg/kg have been reported in mice.[1]
-
For direct dissolution in saline, weigh the this compound hydrochloride and add it to the required volume of sterile saline. Vortex thoroughly. Gentle warming and sonication may be required.
-
Alternatively, if solubility in saline is limited, first dissolve the this compound in a minimal volume of sterile DMSO.
-
Slowly add sterile saline to the DMSO solution while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should be kept as low as possible.
-
Once the compound is fully dissolved, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.
-
The dosing solution should be prepared fresh on the day of the experiment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the α7-nAChR, leading to downstream signaling.
Caption: A typical experimental workflow for in vitro studies using this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 4. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AR-R17779 Concentration for Neuroprotection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, AR-R17779, in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuroprotection?
A1: this compound is a potent and selective full agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors (α7 nAChR).[1] Its neuroprotective effects are primarily mediated through the activation of these receptors, which are ligand-gated ion channels.[2][3] Activation of α7 nAChRs leads to an influx of calcium ions, triggering several downstream signaling cascades that promote cell survival and reduce inflammation.[2][4] Key neuroprotective pathways activated by α7 nAChR agonists include the PI3K/Akt, JAK2/STAT3, and AMPK/mTOR pathways.[1][2][4]
Q2: What is a recommended starting concentration range for this compound in an in vitro neuroprotection assay?
A2: Based on published data for this compound and other selective α7 nAChR agonists in various in vitro models, a sensible starting concentration range for a neuroprotection assay is between 0.1 µM and 20 µM . It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal cell line and experimental conditions.
Q3: Which neuronal cell lines are suitable for testing the neuroprotective effects of this compound?
A3: Commonly used neuronal cell lines for neuroprotection assays that express α7 nAChRs include:
-
SH-SY5Y (human neuroblastoma): A widely used cell line that can be differentiated into a more mature neuronal phenotype.[4][5][6][7]
-
PC12 (rat pheochromocytoma): This cell line can be differentiated with nerve growth factor (NGF) to exhibit a neuron-like phenotype.[8]
-
Primary neuronal cultures: These provide a more physiologically relevant model but can be more challenging to maintain.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols and Data
Suggested Starting Concentrations for α7 nAChR Agonists in In Vitro Assays
| Compound | Cell Line | Assay Type | Effective Concentration Range | Reference |
| This compound | PC12 | Electrophysiology | 1 µM | N/A |
| This compound | Dendritic Cells | Cytokine Release | 0.2 - 20 µM | N/A |
| PNU-282987 | SH-SY5Y | Neuroprotection | 10 µM | [4][6] |
| PNU-282987 | Primary Neurons | Neuroprotection | 0.5 µM (+ 1 µM PAM) | [9] |
| GTS-21 | Hippocampal Slices | Neuroprotection | 1 - 10 µM |
General Protocol for an MTT-Based Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or amyloid-beta)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (medium with the same final concentration of DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells at a pre-determined toxic concentration (a concentration that causes approximately 50% cell death, EC₅₀). Do not add the neurotoxin to the control wells (cells with medium only and cells with this compound only).
-
Incubation: Incubate the plate for the desired duration of toxin exposure (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Troubleshooting Guides
Issue 1: No or Low Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Steps |
| Ineffective this compound Concentration | Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal neuroprotective concentration. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Suboptimal Pre-incubation Time | Optimize the pre-incubation time with this compound before adding the neurotoxin. Test different time points (e.g., 1, 2, 4, and 24 hours). |
| Ineffective Injury Model | Ensure your neurotoxin is causing a consistent and appropriate level of cell death (typically 30-50%). Titrate the concentration of the neurotoxic agent and the exposure time. |
| Low α7 nAChR Expression | Confirm the expression of α7 nAChRs in your cell line using techniques like RT-PCR or Western blotting. Some cell lines may have low endogenous expression. |
Issue 2: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. |
| Edge Effects in 96-well Plate | Avoid using the outer wells of the plate as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Formazan Solubilization (MTT Assay) | Ensure complete dissolution of the formazan crystals by mixing thoroughly on an orbital shaker for at least 15 minutes after adding the solubilization solution. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower concentration or a different solvent system (while keeping the final solvent concentration non-toxic). |
| Inconsistent Incubation Times | Use a multichannel pipette for adding reagents and ensure consistent timing for all steps across all plates. |
Issue 3: Unexpected Cytotoxicity with this compound
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of any compound can be toxic. Determine the cytotoxic threshold of this compound on your specific cell line by performing a dose-response curve without the neurotoxin. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (typically ≤ 0.1%). |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures and reagents. |
Signaling Pathways and Workflows
Caption: this compound neuroprotective signaling pathway.
Caption: General experimental workflow for neuroprotection assay.
Caption: Troubleshooting logical workflow.
References
- 1. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology [mdpi.com]
- 2. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional characterization of α7 nicotinic acetylcholine and NMDA receptor signaling in SH-SY5Y neuroblastoma cells in an ERK phosphorylation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium [frontiersin.org]
- 9. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
preventing AR-R17779 degradation in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the degradation of AR-R17779 in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a compound containing a spirooxazolidinone and a quinuclidine moiety, it is susceptible to hydrolysis, particularly under basic conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Water can also be used, with solubility reported to be less than 21.87 mg/mL. For aqueous experiments, it is crucial to control the pH and buffer composition.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). Solutions should be stored in tightly sealed vials, protected from light and moisture. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is likely due to the lower solubility of this compound in the aqueous buffer compared to DMSO. To address this, you can try the following:
-
Reduce the final concentration of this compound in your working solution.
-
Increase the percentage of DMSO in the final solution (typically up to 0.5% is tolerated in many cell-based assays, but this should be validated for your specific system).
-
Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
Consider the use of a co-solvent or surfactant, ensuring it does not interfere with your experimental setup.
Q5: Can I use any buffer for my experiments with this compound?
A5: The choice of buffer can impact the stability of this compound. Since the compound is susceptible to base-catalyzed hydrolysis, it is advisable to use buffers with a pH in the slightly acidic to neutral range (pH 4-7). Buffers containing nucleophilic species should be used with caution. It is recommended to perform a preliminary stability test of this compound in your chosen buffer system.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | 1. Lower the final working concentration.2. Increase the final co-solvent (e.g., DMSO) concentration, if permissible for the assay.3. Add the stock solution to the aqueous buffer slowly with vigorous mixing.4. Consider using a different buffer system. |
| Loss of biological activity over time | Chemical degradation of this compound in solution. | 1. Prepare fresh working solutions before each experiment.2. Confirm the purity of the stock solution using HPLC.3. Review storage conditions; ensure solutions are stored at the correct temperature and protected from light.4. Evaluate the stability of this compound in your specific experimental buffer and temperature. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or precipitation. | 1. Visually inspect solutions for any signs of precipitation before use.2. Prepare fresh solutions from a solid compound for critical experiments.3. Validate your solution preparation and handling protocol.4. Perform a stability study under your experimental conditions. |
| Color change in the solution | Oxidation or formation of degradation products. | 1. Discard the solution.2. Prepare a fresh solution using high-purity solvents.3. If sensitivity to oxidation is suspected, consider preparing and storing solutions under an inert gas (e.g., argon). |
Data Presentation: this compound Stability
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on specific experimental results for this compound.
| Condition | Solvent/Buffer | Temperature | Duration | Remaining this compound (%) |
| pH | 0.1 M HCl (pH 1) | 37°C | 24 hours | 95 |
| Acetate Buffer (pH 4) | 37°C | 24 hours | 99 | |
| Phosphate Buffer (pH 7.4) | 37°C | 24 hours | 92 | |
| Borate Buffer (pH 9) | 37°C | 24 hours | 75 | |
| Temperature | Water | 4°C | 7 days | 98 |
| Water | 25°C (Room Temp) | 7 days | 90 | |
| Water | 37°C | 7 days | 85 | |
| Solvent | DMSO | -20°C | 1 month | >99 |
| DMSO | 25°C (Room Temp) | 1 month | 95 | |
| Water | -20°C (frozen) | 1 month | 97 | |
| Light Exposure | Water (pH 7) | 25°C (in clear vial) | 24 hours | 88 |
| Water (pH 7) | 25°C (in amber vial) | 24 hours | 99 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile, amber microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Indicating HPLC Method for this compound
Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products. This is a general protocol and may require optimization.
Materials:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Forced degradation samples (e.g., acid, base, peroxide, heat, light-exposed)
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish linearity.
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Sample Preparation: Dilute the samples to be analyzed (from stability studies or experiments) with the mobile phase to a concentration within the linear range of the assay.
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Forced Degradation Study:
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Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
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Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
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Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
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Thermal Degradation: Heat the solid this compound at an elevated temperature (e.g., 80°C).
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Photodegradation: Expose this compound solution to UV light.
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Analysis: Inject the standard solutions and prepared samples (including forced degradation samples) into the HPLC system.
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Data Analysis:
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Assess the chromatograms from the forced degradation studies to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
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Calculate the percentage of remaining this compound in the stability samples by comparing the peak area to that of a freshly prepared standard of the same concentration.
-
Visualizations
troubleshooting AR-R17779 inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, AR-R17779, in in vivo experiments. Inconsistent results with this compound can arise from various factors including dosage, experimental model, and underlying biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action is the activation of these receptors, which are ligand-gated ion channels. In the central nervous system, this activation can modulate the release of various neurotransmitters, leading to pro-cognitive effects.[2][3][4] In the periphery, particularly on immune cells like macrophages, α7 nAChR activation can trigger an intracellular cascade involving the Jak2/STAT3 signaling pathway, which leads to the inhibition of the NF-κB transcription factor and a subsequent reduction in the secretion of pro-inflammatory cytokines.[5]
Q2: I am observing a lack of efficacy or even a worsening of my inflammatory model with this compound. Why could this be happening?
This is a documented issue in some experimental models. The reasons can be multifaceted:
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Bell-Shaped Dose-Response: this compound can exhibit a bell-shaped or U-shaped dose-response curve.[5][6] This means that both low and high doses may be less effective or even detrimental, while an intermediate dose shows the desired therapeutic effect. For instance, in a TNBS-induced colitis model, 1.5 mg/kg was protective, while 0.5 mg/kg was ineffective and 5 mg/kg showed only sporadic effects.[5] Conversely, in a DSS-induced colitis model, doses of 1.8, 6, and 18 µmol/kg aggravated weight loss, whereas the highest dose of 30 µmol/kg prevented it.[7] It is crucial to perform a thorough dose-response study in your specific model.
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Receptor Desensitization: Like other nAChR agonists, this compound can cause receptor desensitization at higher concentrations, which may contribute to the bell-shaped dose-response curve.[5]
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Experimental Model Specificity: The effects of this compound are highly dependent on the specific inflammatory model used. For example, it showed beneficial effects in a TNBS-induced colitis model, which is characterized by the activation of the adaptive immune system.[5] However, in a DSS-induced colitis model, it worsened disease parameters.[7] Similarly, in a model of ischemia-reperfusion brain injury (tMCAO), this compound failed to show a protective effect.[8][9]
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Role of the Spleen: The anti-inflammatory effects of this compound can be dependent on the cholinergic anti-inflammatory pathway, which critically involves the spleen. In the TNBS-colitis model, the protective effects of this compound were completely abolished after splenectomy.[5] If your experimental model involves a compromised or altered splenic function, the efficacy of this compound may be diminished.
Q3: What are the reported effective dose ranges for this compound in vivo?
The effective dose of this compound varies significantly depending on the animal model and the intended therapeutic effect. Below is a summary of doses used in various studies.
| Animal Model | Application | Effective Dose(s) | Administration Route | Reference |
| Mouse (TNBS-Colitis) | Anti-inflammatory | 1.5 mg/kg | Subcutaneous (s.c.) | [5] |
| Mouse (DSS-Colitis) | Anti-inflammatory | 30 µmol/kg (ameliorated clinical signs) | Intraperitoneal (i.p.) | [7] |
| Mouse (tMCAO) | Neuroprotection | 12 mg/kg (ineffective) | Intraperitoneal (i.p.) | [8][9] |
| Rat (Social Recognition) | Cognitive Enhancement | 1, 3, 10, 30 mg/kg | Subcutaneous (s.c.) | [10] |
| Rat (Scopolamine-induced deficit) | Cognitive Enhancement | 0.3, 1 mg/kg | Subcutaneous (s.c.) | [10] |
| Rat (Radial-Arm Maze) | Cognitive Enhancement | 2 mg/kg | Subcutaneous (s.c.) | [3] |
Q4: Can this compound penetrate the blood-brain barrier?
Yes, this compound is known to be blood-brain barrier penetrable, which is a key characteristic for its investigation in central nervous system disorders and for its nootropic effects.[8]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Inflammation
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosage | Perform a dose-response study with a wide range of doses (e.g., 0.5 mg/kg to 30 mg/kg) to identify the optimal therapeutic window for your model. Be aware of the potential for a bell-shaped dose-response curve.[5][7] |
| Model-Specific Inefficacy | The anti-inflammatory effect may be specific to certain types of inflammation. In the TNBS-colitis model, the effect was dependent on the adaptive immune system and the spleen.[5] Consider the immunological characteristics of your model. If possible, measure inflammatory cytokines (e.g., IL-1β, IL-6) in the target tissue to assess the mechanistic engagement of the compound.[5] |
| Receptor Desensitization | If using higher doses, consider that you might be causing receptor desensitization. A lower or intermediate dose might be more effective. |
| Compromised Cholinergic Anti-inflammatory Pathway | The spleen is essential for the anti-inflammatory effect of this compound in some models.[5] Ensure that the experimental animals have normal splenic function. |
Issue 2: Lack of Cognitive Enhancement
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing Regimen | Review the timing of administration relative to behavioral testing. In some studies, this compound was administered 20 minutes before testing.[3] The pharmacokinetics of the compound may require a specific pre-treatment interval. |
| Nature of the Cognitive Deficit | The efficacy of this compound may depend on the specific cognitive domain being tested and the nature of the induced deficit (e.g., scopolamine-induced vs. lesion-induced).[3][10] Ensure your behavioral paradigm is sensitive to modulation by α7 nAChR agonists. |
Experimental Protocols
TNBS-Induced Colitis Model in Mice (Adapted from[5])
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Sensitization: On day 0, mice are sensitized by applying 150 µL of 5% TNBS in ethanol to the shaved dorsal skin.
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Induction of Colitis: On day 7, after a 12-hour fast, mice are lightly anesthetized and colitis is induced by intrarectal administration of 100 µL of 1.5% TNBS in 50% ethanol via a catheter inserted 3.5 cm from the anus.
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This compound Administration: this compound is dissolved in saline and administered subcutaneously once daily from day 7 to day 10 at the desired doses (e.g., 0.5, 1.5, 5 mg/kg).
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Monitoring: Mice are monitored daily for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
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Endpoint Analysis: On day 11, mice are euthanized. The colon is removed for measurement of length, weight, and macroscopic scoring of damage. Colonic tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels). Splenocytes can be isolated for flow cytometry analysis of T-cell populations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 6. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
off-target effects of AR-R17779 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, AR-R17779. The focus is on addressing potential off-target effects, particularly at high concentrations, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1] It exhibits significantly lower affinity for other nAChR subtypes, such as α4β2, and has been reported to have negligible activity at α3β4 nAChRs and serotonin 5-HT3 receptors at therapeutic concentrations.[2][3][4]
Q2: I am observing unexpected cellular responses at high concentrations of this compound. Could these be off-target effects?
While this compound is highly selective at optimized concentrations, it is plausible that at high concentrations it may interact with unintended biological targets.[5] Most small molecule drugs can interact with multiple targets, and these off-target interactions are more likely to occur at higher concentrations where the compound can bind to lower-affinity sites.[5] If you observe effects inconsistent with α7 nAChR activation, off-target activity should be considered.
Q3: What are the potential consequences of off-target effects?
Off-target effects can lead to a range of unintended biological consequences, including altered cell signaling, unexpected phenotypes, or cellular toxicity.[5] These effects can confound experimental results and lead to misinterpretation of the compound's mechanism of action. Early identification of any off-target interactions is crucial for accurate data interpretation and for the safety assessment of potential therapeutic candidates.[6][7]
Q4: How can I determine if my experimental results are due to an off-target effect of this compound?
To investigate potential off-target effects, a systematic approach is recommended. This can include:
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Dose-response analysis: Determine if the unexpected effect is only present at high concentrations.
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Use of a selective antagonist: Pre-treatment with a specific α7 nAChR antagonist, such as methyllycaconitine (MLA), should block the on-target effects of this compound. If the unexpected phenotype persists in the presence of the antagonist, it is likely an off-target effect.
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Control compounds: Employing a structurally related but inactive compound or an α7 nAChR agonist from a different chemical class can help differentiate on-target from off-target effects.
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Direct off-target screening: Utilize broad-panel screening services to test the binding of this compound against a wide range of receptors, kinases, and other enzymes.[6][7]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
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Symptom: Observation of a cellular response that is not consistent with the known functions of α7 nAChR activation (e.g., unexpected changes in cell morphology, proliferation, or apoptosis).
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Possible Cause: At high concentrations, this compound may be binding to one or more off-target proteins.
-
Troubleshooting Steps:
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Confirm On-Target Engagement: In parallel with your primary assay, perform an experiment to confirm that this compound is engaging the α7 nAChR in your system. This could involve measuring a known downstream signaling event of α7 nAChR activation, such as calcium influx or ERK1/2 phosphorylation.[8]
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Perform a Dose-Response Curve: Systematically lower the concentration of this compound to determine the lowest concentration at which the unexpected phenotype is observed. Compare this to the concentration required for α7 nAChR activation.
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Antagonist Challenge: Pre-incubate your cells with a selective α7 nAChR antagonist (e.g., MLA) before adding the high concentration of this compound. If the unexpected phenotype is still present, it is likely an off-target effect.
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Literature Review: Search for literature that describes the observed phenotype in the context of other signaling pathways to generate hypotheses about potential off-targets.
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Issue 2: Inconsistent Results Between Batches of this compound
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Symptom: Variability in the observed cellular response when using different lots of this compound, particularly at higher concentrations.
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Possible Cause: Differences in the purity or the presence of impurities in different batches of the compound.
-
Troubleshooting Steps:
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Verify Compound Purity: Obtain a certificate of analysis for each batch of this compound to confirm its purity and identity. If not available, consider analytical chemistry techniques such as HPLC-MS to assess purity.
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Dose-Response Comparison: Perform a full dose-response curve for both the on-target and any suspected off-target effects with each batch of the compound.
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Contact Supplier: Reach out to the supplier of this compound to inquire about any known batch-to-batch variability.
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Quantitative Data
The selectivity of this compound for the α7 nAChR over the α4β2 subtype has been quantified, demonstrating a significant difference in binding affinity.
| Target Receptor | Ki (nM) | Selectivity (fold) |
| Rat α7 nAChR | 190 | - |
| Rat α4β2 nAChR | 16000 | ~84 |
| Data from Tocris Bioscience.[3] |
Experimental Protocols
Protocol 1: Broad-Panel Receptor Binding Assay
This protocol outlines a general procedure for screening this compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes to identify potential off-target interactions. Commercial services are widely available for this type of screening.[6][7]
Objective: To identify potential off-target binding sites for this compound at a high concentration.
Methodology:
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Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).
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Assay Concentration: Select a high concentration for screening, typically 1 µM or 10 µM, to maximize the chances of detecting lower-affinity interactions.
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Panel Selection: Choose a comprehensive binding assay panel that covers a wide range of biologically relevant targets.
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Assay Performance: The selected contract research organization (CRO) will perform radioligand binding assays. In these assays, a known radioligand for each target is incubated with the target protein in the presence and absence of this compound.
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Data Analysis: The percentage of radioligand binding inhibition by this compound is calculated for each target. A significant inhibition (typically >50%) at the screening concentration suggests a potential off-target interaction.
-
Follow-up Studies: For any identified "hits," perform follow-up concentration-response experiments to determine the binding affinity (Ki) of this compound for the off-target.
Protocol 2: Kinase Inhibitor Profiling
While this compound is not designed as a kinase inhibitor, many small molecules exhibit off-target effects on kinases.[9][10]
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases at high concentrations.
Methodology:
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Compound Submission: Provide a sample of this compound at a specified concentration to a CRO that offers kinase profiling services.
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Screening Concentration: A high concentration (e.g., 10 µM) is typically used for the initial screen.
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Kinase Panel: Select a panel of recombinant kinases representing a diverse range of the human kinome.
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Activity Assay: The CRO will perform in vitro kinase activity assays, usually radiometric or fluorescence-based, to measure the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.
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Data Analysis: The percentage of kinase activity inhibition is determined. Significant inhibition suggests that this compound may have off-target effects on specific kinases.
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IC50 Determination: For any kinases that are significantly inhibited, follow-up with dose-response experiments to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context and can be used to identify off-target binding.[11][12][13] The principle is that ligand binding can stabilize a protein against thermal denaturation.
Objective: To identify proteins that are thermally stabilized by this compound in intact cells, indicating direct binding.
Methodology:
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Cell Treatment: Treat cultured cells with a high concentration of this compound or vehicle control.
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Heating: Heat the cell lysates or intact cells across a range of temperatures.
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Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Protein Quantification:
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Western Blotting: To test a specific hypothesized off-target, quantify the amount of that soluble protein remaining at each temperature using western blotting. An increase in the protein's thermal stability in the presence of this compound indicates binding.
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Mass Spectrometry (Thermal Proteome Profiling - TPP): For an unbiased, proteome-wide analysis, the soluble protein fractions from each temperature are analyzed by mass spectrometry. This allows for the simultaneous identification of all proteins stabilized by this compound.[11]
-
-
Data Analysis: Identify proteins that show a significant thermal shift in the this compound-treated samples compared to the vehicle control.
Visualizations
Caption: On-target signaling of this compound via the α7 nAChR.
Caption: Hypothetical off-target effect of this compound at high concentrations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multiple Pharmacophores for the Selective Activation of Nicotinic α7-Type Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR-R 17779 hydrochloride | CAS 178419-42-6 | this compound | Tocris Bioscience [tocris.com]
- 4. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of AR-R17779 in Preclinical Research
Disclaimer: Specific pharmacokinetic and bioavailability data for the selective α7 nicotinic acetylcholine receptor agonist, AR-R17779, are not extensively available in publicly accessible literature. The following troubleshooting guide provides general strategies and established methodologies for improving the bioavailability of research compounds, particularly those with challenges in solubility and/or permeability. These principles can be applied to this compound and other investigational molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with this compound shows very low and variable plasma concentrations after oral administration. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in early drug development. The primary causes can be categorized as follows:
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Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. Like many new chemical entities, this compound's solubility might be limited.[1][2][3][4]
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Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.
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Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.
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Formulation Issues: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
Q2: How can I improve the solubility of this compound for my animal studies?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:
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pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.[2]
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Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) can enhance the solubility of hydrophobic drugs.[2]
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Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous environments.[2]
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Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, effectively increasing their aqueous solubility.[1][3]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve the solubility and absorption of lipophilic compounds.[2][5]
Q3: What are some advanced formulation techniques to enhance the bioavailability of this compound?
A3: If simple formulations are insufficient, more advanced approaches can be considered:
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Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can lead to a higher dissolution rate.[3][4]
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.[1][6]
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Nanosuspensions: These are colloidal dispersions of drug particles that can enhance saturation solubility and dissolution velocity.[1]
Q4: How do I choose the right formulation strategy for this compound?
A4: The choice of formulation depends on the physicochemical properties of this compound (e.g., solubility, logP, pKa) and the intended route of administration. A systematic approach is recommended:
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Characterize the Compound: Determine key physicochemical properties.
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Screen Simple Formulations: Test solubility in various pharmaceutically acceptable vehicles.
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Evaluate Advanced Formulations: If simple formulations fail, explore more complex systems like SEDDS or solid dispersions.
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In Vitro Dissolution Testing: Compare the dissolution profiles of different formulations to select promising candidates for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing an ASD, which can enhance the solubility and dissolution rate of a poorly soluble compound like this compound.
Materials:
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This compound
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Polymer (e.g., PVP-VA, HPMCAS)
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Solvent (e.g., acetone, methanol)
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Rotary evaporator
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Vacuum oven
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Mortar and pestle or mechanical mill
Procedure:
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Polymer and Solvent Selection: Choose a suitable polymer and a common solvent that can dissolve both this compound and the polymer.[7]
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Dissolution: Prepare a solution by dissolving this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:4 by weight). Stir until a clear solution is obtained.[7]
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a low temperature to prevent chemical degradation.[7]
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Drying: Dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.[7]
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Milling: Scrape the dried ASD from the flask and mill it into a fine powder.[7]
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Characterization (Recommended): Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[7]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic workflow for assessing the oral bioavailability of this compound in a rodent model.
Materials:
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This compound formulation
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Appropriate rodent species (e.g., Sprague-Dawley rats)
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Oral gavage needles
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Blood collection supplies (e.g., tubes with anticoagulant)
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Centrifuge
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LC-MS/MS for bioanalysis
Procedure:
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Animal Acclimation and Fasting: Acclimate animals to the housing conditions. Fast them overnight (12-16 hours) with free access to water before dosing to ensure a consistent GI environment.[7]
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Dosing: Weigh each animal immediately before dosing to calculate the precise volume required. Administer the this compound formulation via oral gavage.[7]
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., tail vein).
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Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Oral bioavailability can be determined by comparing the dose-normalized AUC from the oral group to that of an intravenous (IV) group.[7]
Quantitative Data Summary
The following tables provide a template for summarizing pharmacokinetic data from a hypothetical study comparing different formulations of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 300 ± 90 |
| Solution in PEG 400 | 250 ± 60 | 1.0 | 1500 ± 350 |
| Amorphous Solid Dispersion | 800 ± 200 | 0.5 | 4800 ± 1100 |
Table 2: Bioavailability Enhancement of this compound with Different Formulations.
| Formulation | Relative Bioavailability (%) (vs. Aqueous Suspension) |
| Aqueous Suspension | 100 |
| Solution in PEG 400 | 500 |
| Amorphous Solid Dispersion | 1600 |
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound via α7 nAChR.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. benchchem.com [benchchem.com]
challenges in long-term administration of AR-R17779
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-R17779, a potent and selective full agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels. This activation can lead to a variety of downstream cellular effects, including modulation of inflammation and enhancement of cognitive functions.[3][4]
Q2: What are the recommended storage conditions and how should I prepare a solution of this compound for in vivo experiments?
For long-term storage, this compound hydrochloride should be kept at -20°C in a sealed container, protected from moisture and light.[5] For in vitro studies, it can be dissolved in water or DMSO.[3] For in vivo experiments, this compound is often dissolved in saline for subcutaneous or intraperitoneal administration.[6][7] It is recommended to prepare fresh solutions for each experiment.
Q3: What is the typical dose range for this compound in rodent models?
The effective dose of this compound can vary significantly depending on the animal model and the biological effect being studied. Doses ranging from 0.5 mg/kg to 30 mg/kg have been reported in the literature.[6][7] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions, as this compound can exhibit a bell-shaped dose-response curve.[6]
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy in an Experiment
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Possible Cause 1: Suboptimal Dosing. this compound has been observed to have a bell-shaped dose-response curve, where higher doses may lead to reduced efficacy due to receptor desensitization.[6]
-
Troubleshooting Tip: Conduct a thorough dose-response study to identify the optimal therapeutic window for your specific model and endpoint.
-
-
Possible Cause 2: Receptor Desensitization. Prolonged or high-concentration exposure to a full agonist like this compound can lead to desensitization of the α7 nAChRs, rendering them unresponsive to further stimulation.
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Troubleshooting Tip: Consider a dosing regimen with intermittent administration rather than continuous exposure to allow for receptor resensitization.
-
-
Possible Cause 3: Spleen-Dependent Mechanism. In some models of inflammation, the therapeutic effects of this compound have been shown to be dependent on the presence of the spleen.[6]
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Troubleshooting Tip: If working with a splenectomized animal model, the expected anti-inflammatory effects of this compound may be absent.
-
Issue 2: Unexpected or Adverse Effects Observed
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Possible Cause 1: Immunomodulation. this compound can modulate the immune system. Studies have reported a decrease in white blood cell and monocyte counts in sham-operated mice treated with this compound.[7]
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Troubleshooting Tip: Monitor complete blood counts (CBCs) in long-term studies to assess the impact on immune cell populations.
-
-
Possible Cause 2: Worsening of Colitis in Specific Models. While this compound has shown protective effects in some models of colitis, other studies have reported a worsening of the disease, particularly at lower doses in dextran sodium sulphate (DSS)-induced colitis.[6]
-
Troubleshooting Tip: Carefully select the animal model for colitis studies and conduct thorough dose-finding experiments. The choice of colitis induction agent (e.g., TNBS vs. DSS) may significantly impact the outcome.
-
-
Possible Cause 3: Nausea. Nicotinic agonists are known to sometimes cause nausea.[8]
-
Troubleshooting Tip: Observe animals for any signs of distress or unusual behavior following administration.
-
Quantitative Data Summary
Table 1: In Vivo Dose-Response of this compound in a Mouse Model of TNBS-Induced Colitis
| Dose (mg/kg, s.c.) | Macroscopic Score (MS) | Colonic Shortening (cm) | Colonic Thickening (mm) |
| Vehicle | 4.5 ± 0.5 | 2.5 ± 0.2 | 1.8 ± 0.1 |
| 0.5 | 4.2 ± 0.6 | 2.3 ± 0.3 | 1.7 ± 0.2 |
| 1.5 | 2.8 ± 0.4 | 1.5 ± 0.2 | 1.2 ± 0.1* |
| 5.0 | 3.9 ± 0.5 | 2.1 ± 0.2 | 1.6 ± 0.1 |
*p < 0.05 compared to vehicle. Data adapted from a study in mice with TNBS-induced colitis, demonstrating a bell-shaped dose-response.[6]
Table 2: Effect of this compound on Splenocyte Subpopulations in TNBS-Induced Colitis in Mice
| Cell Type | Vehicle | This compound (1.5 mg/kg) |
| T lymphocytes (x10^6) | 35.2 ± 3.1 | 25.8 ± 2.5 |
| CD8+ T cells (x10^6) | 12.1 ± 1.2 | 8.9 ± 0.9 |
| CD4+ T cells (x10^6) | 23.1 ± 2.0 | 16.9 ± 1.7* |
| Macrophages (x10^6) | 1.8 ± 0.2 | 2.1 ± 0.3 |
*p < 0.05 compared to vehicle. Data shows that this compound can mitigate the increase in splenic T lymphocytes in this model.[6]
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
-
Preparation:
-
Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Prepare syringes with the appropriate volume for each mouse based on its body weight. A typical injection volume is 5-10 mL/kg.
-
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck and back to expose the dorsal side.
-
-
Injection:
-
Lift the loose skin over the shoulders to create a "tent."
-
Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Workflows
Diagram 1: Cholinergic Anti-inflammatory Pathway Mediated by this compound
References
- 1. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 4. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 7. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
addressing receptor desensitization with AR-R17779 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, this compound, with a focus on addressing receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and potent agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[1][2] Upon binding, it stabilizes the open conformation of the channel, leading to an influx of cations, primarily Ca2+.[1][3] This increase in intracellular calcium triggers various downstream signaling cascades.[3][4][5] this compound is a conformationally restricted analog of acetylcholine with high specificity for the α7 nAChR.[6]
Q2: What is receptor desensitization and why is it a concern with this compound?
Receptor desensitization is a phenomenon where a receptor's response to an agonist decreases over time despite the continued presence of the agonist.[7][8] For α7 nAChRs, this involves the channel closing and entering a refractory state, even with this compound bound.[9] This is a critical consideration as prolonged exposure to high concentrations of this compound can lead to a rapid loss of receptor function, potentially confounding experimental results.[10][11] Interestingly, this compound has been observed to display a bell-shaped dose-response curve in some studies, indicating that higher doses can lead to reduced efficacy due to desensitization.[10]
Q3: How can I minimize α7 nAChR desensitization in my experiments?
To minimize desensitization, consider the following strategies:
-
Optimize Agonist Concentration: Use the lowest concentration of this compound that elicits a measurable response. A full dose-response curve should be generated to identify the optimal concentration range.
-
Limit Exposure Time: Apply this compound for the shortest duration necessary to observe the desired effect.
-
Use Positive Allosteric Modulators (PAMs): Type II PAMs, such as PNU-120596, can be used to slow down the desensitization process.[12] These compounds bind to a different site on the receptor and can stabilize the open state, allowing for more sustained receptor activation.[11][13]
-
Intermittent Dosing: In longer-term experiments, consider intermittent rather than continuous application of this compound to allow for receptor recovery.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable response to this compound treatment. | 1. Receptor Desensitization: The concentration of this compound may be too high, leading to rapid desensitization. 2. Low Receptor Expression: The cell line or tissue being used may have low endogenous expression of α7 nAChRs. 3. Incorrect Drug Preparation: The this compound solution may have been prepared or stored incorrectly. | 1. Perform a dose-response experiment to determine the optimal concentration. Consider using a positive allosteric modulator (PAM) like PNU-120596 to enhance the signal.[12][13] 2. Verify α7 nAChR expression using techniques like qPCR, Western blot, or by using a positive control cell line with known high expression. 3. Prepare fresh solutions of this compound according to the manufacturer's instructions. |
| Diminishing response with repeated applications of this compound. | Receptor Desensitization and/or Downregulation: Repeated or prolonged exposure to the agonist is likely causing the receptors to become unresponsive or internalized.[7] | 1. Increase the washout period between applications to allow for receptor resensitization. 2. Reduce the concentration of this compound used. 3. Consider using a PAM to obtain a more stable and prolonged response.[11] |
| High variability in experimental results. | 1. Inconsistent Agonist Application: Timing and concentration of this compound application may vary between experiments. 2. Cell Health and Passage Number: Differences in cell health or using cells at a high passage number can affect receptor expression and signaling. | 1. Use an automated perfusion system for precise and repeatable drug application. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range. |
| Unexpected off-target effects. | Non-specific Binding: While this compound is highly selective for α7 nAChRs, at very high concentrations, off-target effects cannot be entirely ruled out. | 1. Use the lowest effective concentration of this compound. 2. Include a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), as a negative control to confirm that the observed effects are mediated by α7 nAChRs.[12] |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Concentrations of this compound
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (α7 nAChR) | 0.2 µM | - | [9] |
| Effective Concentration (α7 nAChR) | 10-20 µM | - | [9] |
| In Vivo Dose (Anti-inflammatory effect) | 1.5 mg/kg s.c. | TNBS-induced colitis in mice | [10] |
| In Vivo Dose (Cognitive improvement) | 2 mg/kg s.c. | Radial-arm maze in rats | [14] |
| In Vivo Dose (Ischemia-reperfusion injury study) | 12 mg/kg i.p. | tMCAO in mice | [15] |
Key Experimental Protocols
Protocol 1: Assessing α7 nAChR Desensitization using Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the rate and extent of this compound-induced desensitization of α7 nAChRs.
Materials:
-
Cells expressing α7 nAChRs (e.g., Xenopus oocytes, SH-SY5Y cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (e.g., Ringer's solution)
-
Internal solution (containing KCl or other appropriate salts)
-
This compound stock solution
-
Rapid perfusion system
Methodology:
-
Establish a whole-cell recording from a cell expressing α7 nAChRs.
-
Clamp the cell at a holding potential of -60 mV.[11]
-
Apply a saturating concentration of a control agonist (e.g., acetylcholine) for a short duration (e.g., 1-2 seconds) to elicit a maximal current response.
-
Wash the cell with external solution until the current returns to baseline.
-
Apply this compound at a test concentration for a prolonged period (e.g., 30-60 seconds).
-
During the prolonged application, apply short pulses of the control agonist to probe the availability of non-desensitized receptors.
-
Measure the peak current amplitude of the initial response to this compound and the decay of the current over time. The rate of decay is indicative of the rate of desensitization.
-
Analyze the reduction in the response to the control agonist pulses to quantify the extent of desensitization.
Protocol 2: Evaluating the Effect of a PAM on this compound-Induced Calcium Influx
Objective: To determine if a positive allosteric modulator (PAM) can mitigate this compound-induced desensitization and enhance calcium signaling.
Materials:
-
Cells expressing α7 nAChRs
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Plate reader with fluorescence detection capabilities
-
This compound stock solution
-
PNU-120596 (or other α7 nAChR PAM) stock solution
-
Hanks' Balanced Salt Solution (HBSS)
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with HBSS.
-
Pre-incubate one set of wells with the PAM (e.g., 3 µM PNU-120596) for 10 minutes.[12] Pre-incubate another set with vehicle control.
-
Add this compound at various concentrations to both sets of wells.
-
Immediately begin measuring fluorescence intensity over time using a plate reader.
-
Compare the peak fluorescence and the duration of the calcium signal in the presence and absence of the PAM. An increased peak and prolonged signal in the presence of the PAM indicate a reduction in desensitization.[13]
Visualizations
This compound activates the α7 nAChR, leading to calcium influx and downstream signaling.
Workflow for assessing this compound efficacy and desensitization.
Troubleshooting guide for this compound experiments.
"}## Technical Support Center: this compound & Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, this compound, with a focus on addressing receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective and potent agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[1][2] Upon binding, it stabilizes the open conformation of the channel, leading to an influx of cations, primarily Ca2+.[1][3] This increase in intracellular calcium triggers various downstream signaling cascades.[3][4][5] this compound is a conformationally restricted analog of acetylcholine with high specificity for the α7 nAChR.[6]
Q2: What is receptor desensitization and why is it a concern with this compound?
Receptor desensitization is a phenomenon where a receptor's response to an agonist decreases over time despite the continued presence of the agonist.[7][8] For α7 nAChRs, this involves the channel closing and entering a refractory state, even with this compound bound.[9] This is a critical consideration as prolonged exposure to high concentrations of this compound can lead to a rapid loss of receptor function, potentially confounding experimental results.[10][11] Interestingly, this compound has been observed to display a bell-shaped dose-response curve in some studies, indicating that higher doses can lead to reduced efficacy due to desensitization.[10]
Q3: How can I minimize α7 nAChR desensitization in my experiments?
To minimize desensitization, consider the following strategies:
-
Optimize Agonist Concentration: Use the lowest concentration of this compound that elicits a measurable response. A full dose-response curve should be generated to identify the optimal concentration range.
-
Limit Exposure Time: Apply this compound for the shortest duration necessary to observe the desired effect.
-
Use Positive Allosteric Modulators (PAMs): Type II PAMs, such as PNU-120596, can be used to slow down the desensitization process.[12] These compounds bind to a different site on the receptor and can stabilize the open state, allowing for more sustained receptor activation.[11][13]
-
Intermittent Dosing: In longer-term experiments, consider intermittent rather than continuous application of this compound to allow for receptor recovery.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable response to this compound treatment. | 1. Receptor Desensitization: The concentration of this compound may be too high, leading to rapid desensitization. 2. Low Receptor Expression: The cell line or tissue being used may have low endogenous expression of α7 nAChRs. 3. Incorrect Drug Preparation: The this compound solution may have been prepared or stored incorrectly. | 1. Perform a dose-response experiment to determine the optimal concentration. Consider using a positive allosteric modulator (PAM) like PNU-120596 to enhance the signal.[12][13] 2. Verify α7 nAChR expression using techniques like qPCR, Western blot, or by using a positive control cell line with known high expression. 3. Prepare fresh solutions of this compound according to the manufacturer's instructions. |
| Diminishing response with repeated applications of this compound. | Receptor Desensitization and/or Downregulation: Repeated or prolonged exposure to the agonist is likely causing the receptors to become unresponsive or internalized.[7] | 1. Increase the washout period between applications to allow for receptor resensitization. 2. Reduce the concentration of this compound used. 3. Consider using a PAM to obtain a more stable and prolonged response.[11] |
| High variability in experimental results. | 1. Inconsistent Agonist Application: Timing and concentration of this compound application may vary between experiments. 2. Cell Health and Passage Number: Differences in cell health or using cells at a high passage number can affect receptor expression and signaling. | 1. Use an automated perfusion system for precise and repeatable drug application. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range. |
| Unexpected off-target effects. | Non-specific Binding: While this compound is highly selective for α7 nAChRs, at very high concentrations, off-target effects cannot be entirely ruled out. | 1. Use the lowest effective concentration of this compound. 2. Include a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), as a negative control to confirm that the observed effects are mediated by α7 nAChRs.[12] |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Concentrations of this compound
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (α7 nAChR) | 0.2 µM | - | [9] |
| Effective Concentration (α7 nAChR) | 10-20 µM | - | [9] |
| In Vivo Dose (Anti-inflammatory effect) | 1.5 mg/kg s.c. | TNBS-induced colitis in mice | [10] |
| In Vivo Dose (Cognitive improvement) | 2 mg/kg s.c. | Radial-arm maze in rats | [14] |
| In Vivo Dose (Ischemia-reperfusion injury study) | 12 mg/kg i.p. | tMCAO in mice | [15] |
Key Experimental Protocols
Protocol 1: Assessing α7 nAChR Desensitization using Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the rate and extent of this compound-induced desensitization of α7 nAChRs.
Materials:
-
Cells expressing α7 nAChRs (e.g., Xenopus oocytes, SH-SY5Y cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (e.g., Ringer's solution)
-
Internal solution (containing KCl or other appropriate salts)
-
This compound stock solution
-
Rapid perfusion system
Methodology:
-
Establish a whole-cell recording from a cell expressing α7 nAChRs.
-
Clamp the cell at a holding potential of -60 mV.[11]
-
Apply a saturating concentration of a control agonist (e.g., acetylcholine) for a short duration (e.g., 1-2 seconds) to elicit a maximal current response.
-
Wash the cell with external solution until the current returns to baseline.
-
Apply this compound at a test concentration for a prolonged period (e.g., 30-60 seconds).
-
During the prolonged application, apply short pulses of the control agonist to probe the availability of non-desensitized receptors.
-
Measure the peak current amplitude of the initial response to this compound and the decay of the current over time. The rate of decay is indicative of the rate of desensitization.
-
Analyze the reduction in the response to the control agonist pulses to quantify the extent of desensitization.
Protocol 2: Evaluating the Effect of a PAM on this compound-Induced Calcium Influx
Objective: To determine if a positive allosteric modulator (PAM) can mitigate this compound-induced desensitization and enhance calcium signaling.
Materials:
-
Cells expressing α7 nAChRs
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Plate reader with fluorescence detection capabilities
-
This compound stock solution
-
PNU-120596 (or other α7 nAChR PAM) stock solution
-
Hanks' Balanced Salt Solution (HBSS)
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with HBSS.
-
Pre-incubate one set of wells with the PAM (e.g., 3 µM PNU-120596) for 10 minutes.[12] Pre-incubate another set with vehicle control.
-
Add this compound at various concentrations to both sets of wells.
-
Immediately begin measuring fluorescence intensity over time using a plate reader.
-
Compare the peak fluorescence and the duration of the calcium signal in the presence and absence of the PAM. An increased peak and prolonged signal in the presence of the PAM indicate a reduction in desensitization.[13]
Visualizations
This compound activates the α7 nAChR, leading to calcium influx and downstream signaling.
Workflow for assessing this compound efficacy and desensitization.
Troubleshooting guide for this compound experiments.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Desensitization and models of receptor-channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 11. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AR-R17779 Dosage and Administration in Mouse Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of AR-R17779 dosage for specific mouse strains. The following information is intended to serve as a reference for experimental design and to address common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Its primary mechanism of action is the activation of these ligand-gated ion channels, which are expressed in the central nervous system and various peripheral tissues. This activation can lead to a variety of downstream effects, including modulation of inflammation and enhancement of cognitive functions.[3]
Q2: How does the response to this compound vary between different mouse strains?
A2: While the provided search results do not offer a direct comparative study of this compound efficacy across different mouse strains, the compound has been used in various strains including C57BL/6, BALB/c, and Apolipoprotein E (ApoE) deficient mice.[4][5][6] The optimal dosage and observed effects can vary depending on the genetic background of the mouse strain and the specific pathological model being studied. For instance, in a study using a syngeneic C57BL/6-based tumor model, a 1 mg/kg intraperitoneal injection of this compound was administered every two days.[5] In another study with ApoE-deficient mice, this compound treatment resulted in reduced aortic diameter.[4] Researchers should perform pilot studies to determine the optimal dose for their specific strain and experimental endpoint.
Q3: What are the common routes of administration for this compound in mice?
A3: The most common routes of administration reported in the literature are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[5][7][8] The choice of administration route may depend on the desired pharmacokinetic profile and the experimental design.
Q4: What are the potential side effects of this compound in mice?
A4: The available literature suggests that this compound is generally well-tolerated in mice, with one study noting that treatment did not result in any sickness behavior or apparent abnormalities.[4] However, as with any experimental compound, it is crucial to monitor animals for any adverse reactions, such as changes in behavior, weight loss, or signs of distress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between individual mice of the same strain. | - Inconsistent drug administration technique.- Individual differences in metabolism or receptor expression.- Stress or other environmental factors. | - Ensure consistent and accurate dosing and injection technique.- Increase the sample size to improve statistical power.- Acclimatize mice properly to the experimental conditions to minimize stress. |
| Lack of a significant therapeutic effect at a previously reported dosage. | - The chosen dosage is too low for the specific mouse strain or disease model.- Differences in experimental protocols compared to the cited literature.- The compound may have degraded. | - Perform a dose-response study to determine the optimal dosage for your specific experimental conditions.- Carefully review and standardize all experimental protocols.- Ensure proper storage and handling of the this compound compound to maintain its stability. |
| Unexpected or off-target effects are observed. | - The dosage used is too high, leading to non-specific receptor activation.- The observed effect is strain-specific. | - Reduce the dosage and perform a dose-response study to identify a more specific therapeutic window.- Consider using a different mouse strain to determine if the effect is genetically linked. |
Experimental Protocols and Data
Dosage Summary for this compound in Mouse Models
The following table summarizes dosages of this compound used in various mouse strains for different research applications.
| Mouse Strain | Dosage | Route of Administration | Application | Reference |
| C57BL/6 | 1 mg/kg | Intraperitoneal (i.p.) | Breast Cancer Model | [5] |
| BALB/c | Not specified in provided results | - | - | - |
| ApoE-deficient | Not specified in provided results, but treatment showed effects | - | Atherosclerosis and Aortic Aneurysm | [4][9] |
| Generic Mouse Model | 12 mg/kg | Intraperitoneal (i.p.) | Ischemia-Reperfusion Brain Injury | [7] |
| Generic Mouse Model | 1.5 mg/kg | Subcutaneous (s.c.) | TNBS-Induced Colitis | [8] |
| Generic Mouse Model | 0.01, 0.1, 1.0 µmol/kg | Intraperitoneal (i.p.) | Cognitive Enhancement | [10] |
Detailed Experimental Protocol: Intraperitoneal Administration of this compound
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle, such as sterile saline. The concentration should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per 20g mouse.
-
Ensure the solution is completely dissolved and sterile-filtered before use.
-
-
Animal Handling:
-
Acclimatize mice to the experimental environment for at least one week prior to the start of the experiment.
-
Handle mice gently to minimize stress.
-
-
Injection Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and observe its behavior for a designated period.
-
Visualizations
Signaling Pathway of α7 nAChR Activation
Caption: Activation of the α7 nAChR by this compound leads to calcium influx and downstream signaling.
Experimental Workflow for Dosage Refinement
Caption: A phased approach to refining this compound dosage in a specific mouse strain.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 9. Stimulation of α7 nicotinic acetylcholine receptor by this compound suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
Technical Support Center: AR-R17779 Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral experiments involving the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, AR-R17779.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels that play a crucial role in various cognitive processes, including learning, memory, and attention.
Q2: What are the common behavioral paradigms used to assess the efficacy of this compound?
A2: The most common behavioral paradigms include the radial arm maze, used to assess spatial and working memory, and the social recognition test, which evaluates short-term social memory.[2][3]
Q3: What is the expected outcome of this compound administration in these behavioral tests?
A3: In rodent models, this compound has been shown to improve performance in cognitive tasks. For example, it can enhance learning and memory in the radial arm maze and improve social recognition memory.[1][2][3] It has also been shown to reverse cognitive deficits induced by agents like scopolamine.[4]
Q4: What is the general dose range for this compound in rodent behavioral studies?
A4: Effective doses can vary depending on the specific behavioral task and animal model. However, studies have shown efficacy in the range of 0.3 to 30 mg/kg administered subcutaneously (SC).[3] For instance, a 2 mg/kg dose has been shown to improve performance in the radial-arm maze in rats.[2]
II. Troubleshooting Guide
This guide addresses specific issues that may arise during behavioral experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy or High Variability | Inappropriate Dosing: The dose may be too low or too high, falling outside the therapeutic window. Nicotinic agonists can exhibit a U-shaped dose-response curve. | - Conduct a dose-response study to determine the optimal dose for your specific paradigm and animal strain.- Start with a dose reported in the literature (e.g., 2 mg/kg for radial arm maze in rats) and test doses above and below this point.[2] |
| Suboptimal Timing of Administration: The time between drug administration and behavioral testing may not align with the drug's peak pharmacokinetic profile. | - Administer this compound approximately 20 minutes before testing when given subcutaneously, as this has been shown to be effective.[2]- If possible, conduct pilot studies to determine the optimal pre-treatment interval for your specific experimental conditions. | |
| Environmental Stressors: Factors such as noise, inconsistent lighting, or handling stress can significantly impact behavioral outcomes and increase variability. | - Ensure a consistent and controlled experimental environment with minimal disturbances.- Handle animals consistently and habituate them to the experimental procedures and apparatus. | |
| Animal-Related Factors: The age, sex, and strain of the animals can influence their response to this compound. | - Use animals of a consistent age and sex throughout the experiment.- Be aware that different rodent strains can have different baseline cognitive performance and drug metabolism. | |
| Unexpected Sedative or Hyperactive Effects | Off-Target Effects or High Doses: While this compound is selective for α7 nAChRs, very high doses may lead to unexpected behavioral changes. | - Review your dosing calculations and ensure accuracy.- If sedative or hyperactive effects are observed, consider reducing the dose. |
| Interaction with Experimental Paradigm: The behavioral task itself may induce stress or anxiety that interacts with the drug's effects. | - Ensure that animals are well-habituated to the testing apparatus and procedures to minimize stress-induced behavioral changes. | |
| Inconsistent Results Across Cohorts | Experimenter Variability: Differences in handling and experimental procedures between different experimenters can introduce variability. | - Standardize all experimental protocols and ensure all experimenters are trained and follow the same procedures.- If possible, have the same experimenter conduct all behavioral testing for a given study. |
| Changes in Vivarium Conditions: Fluctuations in temperature, humidity, or light-dark cycles in the animal housing facility can affect behavior. | - Monitor and record vivarium conditions to ensure consistency.- Be aware of any changes in animal husbandry practices that could impact your experiments. |
III. Experimental Protocols & Data
A. Radial Arm Maze
Methodology:
The radial arm maze is used to assess spatial working and reference memory. The apparatus typically consists of eight arms radiating from a central platform.
-
Habituation: For two consecutive days, allow each rat to explore the maze for 10 minutes with food rewards placed at the end of each arm.
-
Training:
-
Bait four of the eight arms with a food reward. The location of the baited arms should remain consistent for each rat throughout the experiment (reference memory component).
-
Place the rat in the center of the maze and allow it to explore and consume the rewards.
-
A trial ends when all four rewards have been consumed or after a set time limit (e.g., 10 minutes).
-
-
Testing:
-
Administer this compound or vehicle control at the predetermined time before the trial (e.g., 20 minutes prior for SC injection).[2]
-
Place the rat in the center of the maze and record the sequence of arm entries.
-
An entry is typically defined as the rat placing all four paws inside an arm.
-
-
Data Analysis:
-
Working Memory Error: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Error: Entry into an arm that has never been baited.
-
Latency: Time to complete the maze.
-
Quantitative Data Summary:
| Study Finding | Dose of this compound (SC) | Animal Model | Key Result | Citation |
| Improved win-shift acquisition | 2 mg/kg | Adult female Sprague-Dawley rats | Significant improvement in repeated acquisition within each daily session. | [2] |
| Reversal of lesion-induced impairment | Not specified | Rats with fimbria-fornix lesions | Significantly reversed working memory impairment. | [2] |
B. Social Recognition Test
Methodology:
This test assesses short-term social memory by measuring an adult rat's ability to recognize a juvenile rat after a delay.
-
Habituation: Allow the adult test rat to habituate to the testing arena for a designated period (e.g., 30 minutes) for several days.
-
Initial Exposure (T1):
-
Introduce a juvenile rat into the arena with the adult rat for a short period (e.g., 4 minutes).
-
Record the total time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming).
-
-
Inter-Trial Interval:
-
Remove the juvenile rat.
-
Administer this compound or vehicle control to the adult rat.
-
A delay period is introduced (e.g., 15 minutes to 24 hours).
-
-
Second Exposure (T2):
-
Re-introduce the same juvenile rat into the arena.
-
Record the investigation time as in T1.
-
-
Data Analysis:
-
A reduction in investigation time during T2 compared to T1 indicates that the adult rat remembers the juvenile.
-
The percent reduction in social interaction time (%RSIT) can be calculated.
-
Quantitative Data Summary:
| Study Finding | Dose of this compound (SC) | Animal Model | Key Result | Citation |
| Increased social recognition in unimpaired animals | 1, 3, 10, and 30 mg/kg | Adult rats | Increased %RSIT with a 24-hour retention interval. | [3] |
| Reversal of scopolamine-induced deficit | 0.3 and 1 mg/kg | Adult rats | Reversed the scopolamine-induced deficit with a 15-minute retention interval. | [3] |
IV. Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating the α7 nAChR.
Experimental Workflow for Minimizing Variability
Caption: Workflow for reducing variability in behavioral experiments.
Logical Relationships of Variability Sources
Caption: Interrelated sources of variability in behavioral research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Validation & Comparative
Validating the Specificity of AR-R17779 for the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific pharmacological tool is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of AR-R17779 with other commonly used α7 nicotinic acetylcholine receptor (nAChR) agonists, focusing on their binding affinities and functional potencies to validate the specificity of this compound.
This compound is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1] Its high specificity is crucial for studies investigating the role of the α7 nAChR in various physiological and pathological processes, including cognitive function and inflammation.[2][3] This guide presents a comparative analysis of this compound against other α7 nAChR agonists—PNU-282987, GTS-21 (also known as DMXB-A), TC-5619, and AZD0328—to provide a clear perspective on its selectivity profile.
Comparative Analysis of α7 nAChR Agonist Specificity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and its alternatives for the α7 nAChR and other major nAChR subtypes, namely α4β2 and α3β4. This data is critical for assessing the selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of α7 nAChR Agonists for Various nAChR Subtypes
| Compound | α7 nAChR | α4β2 nAChR | α3β4 nAChR |
| This compound | High Affinity (Specific values not consistently reported, but described as highly selective) | Low Affinity | Low Affinity |
| PNU-282987 | 26 nM | >10,000 nM | Negligible blockade |
| GTS-21 (DMXB-A) | ~2000 nM (human) | 20 nM (human) | - |
| TC-5619 | 1 nM (human) | 2800 nM (human) | - |
| AZD0328 | High Affinity | Low Affinity | No activity |
Table 2: Functional Potencies (EC50, nM) of α7 nAChR Agonists at Various nAChR Subtypes
| Compound | α7 nAChR | α4β2 nAChR | α3β4 nAChR |
| This compound | Full agonist, high potency | - | - |
| PNU-282987 | 2450 nM (rat, oocytes) | >100,000 nM | >100,000 nM |
| GTS-21 (DMXB-A) | 1800 nM (partial agonist) | - | Inhibitory activity (IC50 = 9170 nM) |
| TC-5619 | 33 nM (full agonist, human oocytes) | - | - |
| AZD0328 | 150 nM (partial agonist, human) | Low efficacy | - |
Note: The data presented is compiled from various sources and experimental conditions, which may lead to variations in absolute values. The focus of this guide is on the relative selectivity profiles.
Experimental Protocols
The data presented in this guide is typically generated using two key experimental methodologies: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the unlabeled test compound (e.g., this compound) against a radiolabeled ligand with known high affinity for the target receptor.
Workflow for a Typical Radioligand Binding Assay:
Figure 1. Workflow of a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is employed to measure the functional activity (e.g., agonist potency, EC50) of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes.
Workflow for a TEVC Experiment:
Figure 2. Workflow of a two-electrode voltage clamp experiment.
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. The high calcium permeability of the α7 nAChR is a key feature of its signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology | MDPI [mdpi.com]
- 3. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
comparing AR-R17779 efficacy to other α7 agonists
A Comprehensive Comparison of AR-R17779 and Other α7 Nicotinic Acetylcholine Receptor Agonists
Introduction
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive processes such as learning and memory, as well as in the modulation of inflammatory responses.[1] Its activation leads to an influx of cations, primarily Ca2+, which triggers various downstream signaling cascades.[2] Consequently, the α7 nAChR has emerged as a promising therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and sepsis.[1][3] A variety of synthetic agonists have been developed to selectively target this receptor, each with distinct pharmacological properties. This guide provides a detailed comparison of the efficacy of this compound, a potent and selective full α7 nAChR agonist, with other notable α7 agonists.[4][5]
Comparative Efficacy of α7 nAChR Agonists
The efficacy of α7 nAChR agonists is typically characterized by their binding affinity (Ki), the concentration required to elicit a half-maximal response (EC50), and the maximal response they can produce (Emax), often relative to the endogenous agonist acetylcholine (ACh). The following tables summarize the available quantitative data for this compound and other prominent α7 agonists.
Binding Affinity (Ki) and Potency (EC50)
| Compound | Receptor Species | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Citation(s) |
| This compound | Human | 92 | - | [4] |
| PNU-282987 | Rat | 27 | 154 | [6] |
| Human | 26 | - | [7] | |
| A-582941 | Rat | 10.8 | 2450 | [8] |
| Human | 16.7 | 4260 | [4][8] | |
| SSR180711 | Rat | 22 | - | [9][10] |
| Human | 14 | 900 (in GH4C1 cells) | [9][10] | |
| GTS-21 (DMXB-A) | Rat | 650 | 5200 | [11] |
| Human | 2000 | 11000 | [11] | |
| Nicotine | Rat | - | 54500 | [12] |
Maximal Efficacy (Emax)
| Compound | Receptor Species | Maximal Efficacy (Emax) | Citation(s) |
| This compound | - | Full agonist | [4] |
| A-582941 | Human | 52.1% (relative to ACh) | [8] |
| Rat | 59.6% (relative to ACh) | [8] | |
| SSR180711 | Human | 36-51% (partial agonist) | [9] |
| GTS-21 (DMXB-A) | Rat | 32% (partial agonist) | [11] |
| Human | 9% (partial agonist) | [11] |
Key Signaling Pathways
Activation of the α7 nAChR initiates several downstream signaling cascades that mediate its diverse physiological effects. Two of the most well-characterized pathways are the cholinergic anti-inflammatory pathway and the ERK/CREB pathway, which is crucial for cognitive function.
Cholinergic Anti-inflammatory Pathway
This pathway is central to the immunomodulatory effects of α7 nAChR activation. It involves the inhibition of pro-inflammatory cytokine release from immune cells, particularly macrophages.
Caption: Cholinergic Anti-inflammatory Pathway mediated by α7 nAChR activation.
ERK/CREB Signaling Pathway
This pathway is implicated in the cognitive-enhancing effects of α7 nAChR agonists. Activation of this pathway is associated with synaptic plasticity and memory formation.
Caption: ERK/CREB signaling pathway activated by α7 nAChR agonists.
Experimental Protocols
The characterization of α7 nAChR agonists relies on a set of standard in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the α7 nAChR.
Objective: To measure the displacement of a specific radioligand from the α7 nAChR by a test compound.
Materials:
-
Cell membranes expressing α7 nAChRs (e.g., from transfected cell lines or rat brain homogenates).
-
Radioligand: Typically [³H]methyllycaconitine (MLA) or [¹²⁵I]α-bungarotoxin.
-
Test compounds (e.g., this compound and other agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or nicotine).
-
Calculate the specific binding and plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity of agonists by recording the ion currents they evoke from α7 nAChRs expressed in Xenopus oocytes.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR subunit.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Perfusion system.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Test compounds.
Procedure:
-
Inject oocytes with α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply increasing concentrations of the test compound via the perfusion system for a short duration (e.g., 5-10 seconds) to evoke an inward current.
-
Record the peak current amplitude for each concentration.
-
Between applications, wash the oocyte with the recording solution until the current returns to baseline.
-
At the end of each experiment, apply a saturating concentration of a reference full agonist (e.g., ACh) to determine the maximal response.
-
Plot the normalized current response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Calcium Imaging using a Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following α7 nAChR activation.
Objective: To screen compounds and determine their potency (EC50) for activating α7 nAChRs.
Materials:
-
A cell line stably expressing the α7 nAChR (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
384-well black-walled, clear-bottom plates.
-
A FLIPR instrument.
-
Test compounds.
Procedure:
-
Plate the cells in the 384-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a compound plate containing serial dilutions of the test compounds.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The FLIPR will record a baseline fluorescence reading from each well of the cell plate.
-
The instrument will then add the test compounds from the compound plate to the cell plate.
-
Immediately after compound addition, the FLIPR will continuously record the fluorescence intensity over time to measure the increase in [Ca²⁺]i.
-
The data is typically analyzed as the peak fluorescence response or the area under the curve.
-
Plot the response against the compound concentration to generate dose-response curves and calculate EC50 values.
Conclusion
This compound stands out as a potent and selective full agonist of the α7 nAChR.[4] In comparison, other well-characterized agonists such as A-582941, SSR180711, and GTS-21 act as partial agonists with varying degrees of efficacy.[8][9][11] The choice of agonist for research or therapeutic development will depend on the desired level of receptor activation and the specific application. The experimental protocols outlined in this guide provide a framework for the continued characterization and comparison of novel α7 nAChR agonists. Understanding the distinct pharmacological profiles and the downstream signaling pathways of these compounds is essential for advancing our knowledge of α7 nAChR function and for the development of targeted therapies for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 8. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 9. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AR-R17779 and Nicotine in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cognitive-enhancing properties of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, AR-R17779, and the broad-spectrum nicotinic agonist, nicotine. The following sections present a synthesis of preclinical and clinical data, detailed experimental methodologies, and an exploration of the distinct signaling pathways activated by these compounds.
Executive Summary
Nicotine has long been recognized for its cognitive-enhancing effects, primarily mediated through the activation of α4β2 nAChRs. These effects, however, are often accompanied by significant side effects and a high potential for abuse. This compound, a selective agonist for the α7 nAChR subtype, has emerged as a promising alternative, potentially offering pro-cognitive benefits without the adverse effects associated with broader nicotinic stimulation. This guide provides a comprehensive analysis of the available scientific literature to facilitate an objective comparison between these two compounds.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies investigating the cognitive-enhancing effects of this compound and nicotine. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are synthesized from separate experiments.
Table 1: Efficacy of this compound and Nicotine in Preclinical Cognitive Tasks
| Compound | Animal Model | Cognitive Task | Effective Dose Range | Key Findings |
| This compound | Rat | Social Recognition Test | 0.3 - 30 mg/kg (SC) | Increased social recognition memory; reversed scopolamine-induced deficits.[1] |
| Rat | Radial Arm Maze | 2 mg/kg (SC) | Improved long-term win-shift acquisition and repeated acquisition. Reversed working memory impairment caused by fimbria-fornix lesions.[2] | |
| Nicotine | Rat | 5-Choice Serial Reaction Time Task | 0.01 - 0.14 mg/kg (SC) | Improved accuracy and correct responses, with some effects being strain-dependent.[3] An inverted U-shaped dose-response curve is often observed.[3] |
| Rat | Odor Span Task | 0.025 - 0.1 mg/kg | Acutely restored working memory span capacity in ketamine-treated rats.[4] | |
| Old Male Rat | Spatial Paradigm (Hole Board) | 0.3 - 0.7 mg/kg (SC) | Improved performance in a spatial task in aged rats.[5] |
Table 2: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| This compound | α7 nAChR | High affinity and selectivity |
| Nicotine | α4β2 nAChR | 1 nM[6] |
| α7 nAChR | Lower affinity compared to α4β2 |
Experimental Protocols
Rat Social Recognition Test (for this compound)
This test assesses short-term social memory in rats.[1][7]
-
Animals: Adult male rats are typically used.[7]
-
Procedure:
-
Habituation: The adult rat is habituated to the testing arena.
-
First Encounter (T1): A juvenile rat is introduced into the arena with the adult rat for a specific duration (e.g., 4 minutes). The time the adult rat spends actively investigating the juvenile is recorded.
-
Inter-Trial Interval: A delay period is introduced (e.g., 15 minutes to 24 hours).[1]
-
Second Encounter (T2): The same juvenile rat is reintroduced to the adult rat, and the investigation time is recorded again.
-
-
Drug Administration: this compound or a vehicle is administered subcutaneously (SC) at various doses before the first or second encounter, depending on the study design.[1]
-
Data Analysis: A recognition index is calculated, often as the percentage reduction in social interaction time (%RSIT) between the first and second encounters. A significant reduction in investigation time during the second encounter indicates that the adult rat remembers the juvenile.[1]
Radial Arm Maze Test (for Nicotine)
This task is used to evaluate spatial learning and working memory.[6][8][9][10]
-
Apparatus: An elevated maze with a central platform and multiple arms (typically eight) radiating outwards. Food rewards are placed at the end of some or all arms.[9][10]
-
Procedure:
-
Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Training/Testing:
-
Working Memory Protocol: All arms are baited. The rat is placed on the central platform and allowed to explore the maze to find all the food rewards. Re-entry into an arm that has already been visited is counted as a working memory error.
-
Reference Memory Protocol: Only a subset of arms is consistently baited across trials. Entry into an unbaited arm is considered a reference memory error.
-
-
-
Drug Administration: Nicotine or a vehicle is typically administered subcutaneously (SC) before the daily training session.
-
Data Analysis: The number of working memory errors and reference memory errors are recorded. A lower number of errors indicates better memory performance.
Signaling Pathways
The cognitive-enhancing effects of this compound and nicotine are mediated through distinct nicotinic acetylcholine receptor subtypes, leading to the activation of different downstream signaling cascades.
This compound Signaling Pathway
This compound is a selective agonist for the α7 nAChR. Activation of this receptor, which has a high permeability to calcium ions (Ca2+), is linked to the modulation of signaling pathways crucial for synaptic plasticity and cognitive function. Studies have shown that α7 nAChR agonism can lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the cAMP response element-binding protein (CREB), both of which are critical for learning and memory.[11]
Caption: this compound signaling cascade.
Nicotine Signaling Pathway
Nicotine exerts its primary cognitive-enhancing effects through the activation of α4β2 nAChRs. This activation leads to the release of several neurotransmitters, most notably dopamine in the mesolimbic pathway, which is associated with reward and reinforcement, but also plays a role in attention and motivation. Nicotine can also influence the phosphorylation of ERK and CREB, though the pathway may involve different upstream mediators compared to α7-selective agonists.[12][13][14]
Caption: Nicotine's primary signaling cascade.
Discussion and Conclusion
The available evidence suggests that both this compound and nicotine can enhance cognitive function in preclinical models. However, they do so through distinct mechanisms of action, which has significant implications for their therapeutic potential and side effect profiles.
This compound's selectivity for the α7 nAChR is a key advantage. The α7 receptor is implicated in learning and memory processes, and its activation does not appear to be associated with the reinforcing properties and abuse liability linked to the α4β2 subtype, which is the primary target of nicotine.[1] The preclinical data for this compound demonstrates its efficacy in improving memory in various tasks, including in models with cognitive deficits.
Nicotine's cognitive-enhancing effects are well-documented, but its broad receptor activation profile contributes to its addictive potential and other undesirable side effects. The inverted U-shaped dose-response curve for nicotine's cognitive effects also presents a challenge for consistent therapeutic application.[3]
References
- 1. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic nicotine administration improves attention while nicotine withdrawal induces performance deficits in the 5-choice serial reaction time task in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine improves working memory span capacity in rats following sub-chronic ketamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotine impairs acquisition of radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. How Does a Radial Arm Maze Test Memory? [sandiegoinstruments.com]
- 10. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]
- 11. jneurosci.org [jneurosci.org]
- 12. Nicotine-induced phosphorylation of extracellular signal-regulated protein kinase and CREB in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicotine activates the extracellular signal-regulated kinase 1/2 via the alpha7 nicotinic acetylcholine receptor and protein kinase A, in SH-SY5Y cells and hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of AR-R17779: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation of the anti-inflammatory effects of AR-R17779, a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). A central focus is placed on the use of knockout (KO) animal models to unequivocally demonstrate the on-target mechanism of action of this compound. The data presented herein is compiled from preclinical studies and is intended to inform further research and development of α7 nAChR agonists as potential anti-inflammatory therapeutics.
Mechanism of Action: The Cholinergic Anti-inflammatory Pathway
This compound exerts its anti-inflammatory effects by activating the α7 nAChR, a key component of the cholinergic anti-inflammatory pathway (CAP).[1][2] This neuro-immune regulatory mechanism involves the vagus nerve, which, upon activation, releases acetylcholine (ACh). ACh then binds to α7 nAChRs on immune cells, primarily macrophages, leading to an inhibition of the synthesis and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2][3] The signaling cascade downstream of α7 nAChR activation involves the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway and inhibition of the nuclear factor-kappa B (NF-κB) pathway.[2][3][4]
The essential role of the α7 nAChR in this pathway has been definitively established through studies using α7 nAChR knockout mice. In these animals, the anti-inflammatory effects of vagus nerve stimulation and α7 nAChR agonists like this compound are abrogated, confirming that the therapeutic effects are mediated through this specific receptor.[1][5][6]
Comparative Efficacy of this compound in Preclinical Models
The anti-inflammatory efficacy of this compound has been evaluated in various animal models of inflammatory diseases. The following tables summarize the quantitative data from these studies, comparing the effects of this compound to controls and highlighting the validation of its mechanism using α7 nAChR knockout mice.
Table 1: Effect of this compound in a Model of Sepsis
| Model | Treatment Group | Key Inflammatory Marker | Result | Reference |
| LPS-induced endotoxemia in mice | Wild-type + this compound | Serum TNF-α levels | Significantly reduced compared to vehicle | [7] |
| LPS-induced endotoxemia in mice | α7 nAChR KO + this compound | Serum TNF-α levels | No significant reduction compared to vehicle | [7] |
Table 2: Effect of this compound in Models of Inflammatory Bowel Disease
| Model | Treatment Group | Key Inflammatory Readout | Result | Reference |
| TNBS-induced colitis in mice | This compound | Colonic IL-1β and IL-6 levels | Significantly reduced compared to vehicle | [8] |
| TNBS-induced colitis in mice | This compound | Macroscopic damage score | Significantly improved compared to vehicle | [8] |
| DSS-induced colitis in mice | This compound (low dose) | Disease Activity Index | Worsened disease compared to vehicle | [9] |
| DSS-induced colitis in mice | This compound (high dose) | Disease Activity Index | Ameliorated clinical parameters | [9] |
Note: The study by de Jonge et al. (2009) highlights a dose-dependent, bell-shaped response curve for this compound in the DSS colitis model, suggesting a complex pharmacological profile that warrants further investigation.
Table 3: Comparison with Other α7 nAChR Agonists
| Compound | Selectivity | Model of Inflammation | Reported Anti-inflammatory Effect | Reference |
| This compound | Selective α7 agonist | TNBS-colitis, Atherosclerosis | Reduces pro-inflammatory cytokines and disease severity.[8][10] | [8][10] |
| Nicotine | Non-selective nAChR agonist | Endotoxemia, Colitis | Reduces TNF-α; variable effects in colitis models.[2][3][9] | [2][3][9] |
| PNU-282987 | Selective α7 agonist | Stroke, Acute Lung Injury | Reduces infarct size and lung inflammation.[5][11] | [5][11] |
| GTS-21 (DMXB-A) | Selective α7 partial agonist | Endotoxemia, Sepsis | Inhibits serum TNF and HMGB1 levels, improves survival.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments used to validate the anti-inflammatory effects of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is used to study systemic inflammatory responses.
-
Animal Model: Wild-type and α7 nAChR knockout mice (e.g., on a C57BL/6 background) are used.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
-
Treatment: Mice are pre-treated with this compound (dose and route, e.g., 12 mg/kg, intraperitoneally) or vehicle control.
-
Induction of Inflammation: A lethal or sub-lethal dose of LPS (e.g., 10 mg/kg) is administered intraperitoneally.[6]
-
Sample Collection: Blood samples are collected at specified time points (e.g., 2.5 hours post-LPS injection) via cardiac puncture or retro-orbital bleeding.[6]
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-18) are quantified using ELISA.
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
This model mimics certain aspects of Crohn's disease.
-
Animal Model: Wild-type mice (e.g., BALB/c) are used.
-
Induction of Colitis: Mice are lightly anesthetized, and TNBS (e.g., 2 mg in 50% ethanol) is administered intrarectally via a catheter.[8]
-
Treatment: this compound (e.g., 1.5 mg/kg, subcutaneously) or a vehicle control is administered daily.[8]
-
Monitoring: Mice are monitored daily for weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
Euthanasia and Tissue Collection: On a predetermined day (e.g., day 5 or 7), mice are euthanized, and the colon is excised.
-
Analysis:
-
Macroscopic Scoring: The colon is scored for visible damage.
-
Histology: Colonic sections are stained with H&E to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.
-
Cytokine Analysis: Colonic tissue homogenates are analyzed for cytokine levels (e.g., IL-1β, IL-6) by ELISA or RT-PCR.[8]
-
Comparative Landscape and Alternatives
This compound is one of several compounds targeting the α7 nAChR for its anti-inflammatory properties. The choice of agonist can depend on factors such as selectivity, potency, and pharmacokinetic profile.
-
Nicotine: As a non-selective agonist, nicotine has pleiotropic effects due to its action on various nAChR subtypes, which can lead to undesirable side effects.[12] Its use in research has been pivotal in establishing the role of nAChRs in inflammation, but its therapeutic window is narrow.
-
Selective Agonists (e.g., PNU-282987, GTS-21): These compounds offer the potential for a better safety profile compared to nicotine by specifically targeting the α7 nAChR.[7][11] They serve as important comparators for this compound in head-to-head studies to determine relative efficacy and potency in different disease models.
-
Positive Allosteric Modulators (PAMs): An alternative strategy is the use of PAMs, which do not directly activate the receptor but enhance the effect of the endogenous ligand, acetylcholine. This approach may offer a more nuanced modulation of the cholinergic anti-inflammatory pathway.
References
- 1. Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Involvement in Inflammatory Bowel Disease and Interactions with Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 4. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE ANTI-INFLAMMATORY POTENTIAL OF SELECTIVE CHOLINERGIC AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 9. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of α7 nicotinic acetylcholine receptor by this compound suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
AR-R17779: A Comparative Analysis of its Efficacy Across Diverse Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of AR-R17779, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in various preclinical disease models. Through a detailed examination of experimental data and methodologies, this document offers a comparative perspective on the therapeutic potential of this compound against alternative α7 nAChR agonists in inflammatory and neurodegenerative conditions.
This compound has emerged as a significant research tool for elucidating the role of the α7 nAChR in pathophysiology. Its high selectivity as a full agonist allows for targeted investigation of this receptor's involvement in a range of diseases. This guide synthesizes findings from key studies in models of inflammatory bowel disease, cognitive impairment, and atherosclerosis, presenting a clear comparison of this compound's performance and mechanism of action.
The Cholinergic Anti-Inflammatory Pathway: A Key Mechanism
A central mechanism underlying the therapeutic effects of this compound is the activation of the cholinergic anti-inflammatory pathway. This neural reflex, primarily mediated by the vagus nerve and α7 nAChRs on immune cells, results in the downregulation of pro-inflammatory cytokines. The following diagram illustrates this critical signaling cascade.
Caption: The Cholinergic Anti-inflammatory Pathway activated by this compound.
Inflammatory Bowel Disease: A Comparative Study in Experimental Colitis
In models of inflammatory bowel disease (IBD), this compound has demonstrated therapeutic potential, although its efficacy can be dose-dependent and influenced by the specific inflammatory milieu. A key study directly compared the effects of this compound with another selective α7 nAChR agonist, GSK1345038A, and the non-selective nicotinic agonist, nicotine, in dextran sodium sulfate (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis in mice.
Quantitative Comparison in DSS-Induced Colitis
| Compound | Dose (µmol/kg, i.p.) | Effect on Weight Loss | Effect on Colonic Pro-inflammatory Cytokines (TNF, IL-6, IL-17) |
| This compound | 1.8, 6, 18 | Aggravated | Increased |
| 30 | Prevented | No significant effect | |
| GSK1345038A | 6, 20, 60 | Aggravated | Not significantly different from control |
| 120 | Prevented | Not significantly different from control | |
| Nicotine | 0.25, 2.50 | No significant effect | Reduced |
Data synthesized from Snoek et al. (2010).
Experimental Protocol: TNBS-Induced Colitis in Mice
The TNBS-induced colitis model is a well-established method for inducing a T-cell-mediated intestinal inflammation that mimics some aspects of Crohn's disease.
Caption: Workflow for TNBS-induced colitis model.
Cognitive Impairment: Restoring Learning and Memory
This compound has shown promise in ameliorating cognitive deficits in preclinical models, suggesting its potential for treating neurodegenerative diseases like Alzheimer's. The scopolamine-induced amnesia model in rats is a common paradigm to screen for compounds with potential cognitive-enhancing effects.
Efficacy of this compound in a Scopolamine-Induced Deficit Model
In a social recognition test in rats, scopolamine is used to induce a learning and memory deficit. The ability of a compound to reverse this deficit is a measure of its pro-cognitive potential.
| Compound | Dose (mg/kg, s.c.) | Effect on Scopolamine-Induced Deficit in Social Recognition |
| This compound | 0.3, 1 | Significant reversal of deficit[1] |
| GTS-21 | 0.1 - 10 | Reversal of MK-801-induced memory deficit (a similar model of cognitive impairment) |
While a direct head-to-head comparison in the same scopolamine study was not identified, both this compound and GTS-21 have demonstrated efficacy in reversing chemically-induced cognitive deficits in rats.
Experimental Protocol: Scopolamine-Induced Cognitive Impairment in Rats
This protocol outlines the steps to induce and assess cognitive impairment in rats and to test the efficacy of therapeutic compounds.
Caption: Experimental workflow for scopolamine-induced cognitive impairment model.
Atherosclerosis: Targeting Inflammation in Cardiovascular Disease
The anti-inflammatory properties of this compound extend to cardiovascular disease models. In apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, this compound has been shown to reduce plaque formation.
Comparative Effects on Atherosclerosis in ApoE-/- Mice
While direct comparative studies are limited, individual studies on different α7 nAChR agonists in the ApoE-/- mouse model allow for an indirect assessment of their anti-atherosclerotic potential.
| Compound | Key Findings in ApoE-/- Mice Model |
| This compound | Significantly reduced atherosclerotic plaque area in the thoracic aorta. Lowered heart rate, blood pressure, serum triglyceride, and total cholesterol levels.[2] |
| GTS-21 | Supplementation significantly inhibited the increase in aortic lipid plaque area induced by vagotomy. Reduced plasma cholesterol and triglyceride levels. |
| PNU-282987 | Attenuated atherosclerosis and significantly decreased oxidative stress and inflammation. |
Experimental Protocol: Atherosclerosis in Apolipoprotein E-Deficient (ApoE-/-) Mice
This model involves inducing accelerated atherosclerosis in genetically modified mice through a high-fat diet and infusion of angiotensin II.
Caption: Experimental design for atherosclerosis induction in ApoE-/- mice.
Conclusion
The collective evidence from these diverse disease models underscores the significant therapeutic potential of this compound as a selective α7 nAChR agonist. Its ability to modulate the cholinergic anti-inflammatory pathway translates into tangible benefits in preclinical models of inflammatory bowel disease, cognitive impairment, and atherosclerosis. While direct comparative data with other α7 nAChR agonists is not always available, the existing research provides a strong rationale for the continued investigation of this compound and other selective agonists for these debilitating conditions. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further comparative studies to delineate the most promising therapeutic candidates for clinical development.
References
- 1. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of α7 nicotinic acetylcholine receptor by this compound suppresses atherosclerosis and aortic aneurysm formation in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-R17779 vs. GTS-21 (Varenicline) for Neuroinflammation: A Comparative Guide
For researchers and drug development professionals navigating the complexities of neuroinflammatory pathways, the selection of appropriate chemical tools is paramount. This guide provides a detailed, data-driven comparison of two prominent α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, AR-R17779 and GTS-21 (also known as varenicline in some contexts, though varenicline also has high affinity for other nAChR subtypes), in the context of their anti-neuroinflammatory properties.
Overview
Both this compound and GTS-21 are agonists of the α7 nicotinic acetylcholine receptor, a key player in the cholinergic anti-inflammatory pathway.[1][2][3] Activation of this receptor on immune cells, including microglia and astrocytes in the central nervous system, can dampen inflammatory responses.[2][3] While both compounds target the same receptor, their pharmacological profiles and the extent of their investigation in neuroinflammation models differ.
This compound is recognized as a selective and full agonist for the α7 nAChR.[4] Its utility has been demonstrated in reversing pro-inflammatory phenotypes in astrocytes.[5]
GTS-21 (Varenicline) is a selective α7 nAChR agonist that has been more extensively studied for its anti-inflammatory and neuroprotective effects.[6][7] It has shown efficacy in reducing pro-inflammatory markers in various in vitro and in vivo models of neuroinflammation.[6][7] It is important to note that varenicline is also a partial agonist at α4β2 nAChRs, which could contribute to its overall pharmacological effect.[8]
Performance Comparison: Quantitative Data
The following tables summarize the quantitative data from key studies, showcasing the efficacy of each compound in modulating inflammatory markers.
Table 1: In Vitro Efficacy of GTS-21 in LPS-Stimulated Microglial Cells
| Parameter | Cell Type | Treatment | Concentration(s) | Result | Citation |
| Nitric Oxide (NO) Production | BV2 cells & primary microglia | LPS + GTS-21 | 10, 20 µM | Significant reduction | [6] |
| TNF-α Release | BV2 cells & primary microglia | LPS + GTS-21 | 10, 20 µM | Significant reduction | [6] |
| IL-6 Release | BV2 cells & primary microglia | LPS + GTS-21 | 10, 20 µM | Significant reduction | [6] |
| IL-1β Protein Levels | BV2 cells | LPS + GTS-21 | 10, 20 µM | Significant reduction | [6] |
| iNOS Protein Levels | BV2 cells | LPS + GTS-21 | 10, 20 µM | Significant reduction | [6] |
| COX-2 Protein Levels | BV2 cells | LPS + GTS-21 | 10, 20 µM | Significant reduction | [6] |
| TGF-β Protein Levels | BV2 cells | LPS + GTS-21 | 10, 20 µM | Significant increase | [6] |
Table 2: In Vitro Efficacy of this compound in Astrocytes
| Parameter | Cell Type | Treatment | Result | Citation |
| Pro-inflammatory Phenotype | Primary cultured fetal sheep astrocytes | Pretreatment with this compound | Reversal of the pro-inflammatory phenotype | [5] |
| NF-κB Signaling | Primary cultured fetal sheep astrocytes | Pretreatment with this compound | Suppression | [5] |
| STAT3 Signaling | Primary cultured fetal sheep astrocytes | Pretreatment with this compound | Suppression | [5] |
Table 3: In Vivo Efficacy of GTS-21 in a Parkinson's Disease Mouse Model (MPTP-induced)
| Parameter | Animal Model | Treatment | Result | Citation |
| Microglial Activation | MPTP-injected mice | GTS-21 | Attenuated | [6] |
| Pro-inflammatory Marker Expression | MPTP-injected mice | GTS-21 | Reduced | [6] |
| Dopaminergic Neuronal Cell Death | MPTP-injected mice | GTS-21 | Reduced | [6] |
| Locomotor Activity | MPTP-injected mice | GTS-21 | Restored | [6] |
Table 4: In Vivo Efficacy of this compound in an Ischemia-Reperfusion Brain Injury Model
| Parameter | Animal Model | Treatment | Dose | Result | Citation |
| Infarct Size | tMCAO mice | This compound | 12 mg/kg | No significant effect | [4][9] |
| Microglial Activation | tMCAO mice | This compound | 12 mg/kg | No significant effect | [4][9] |
| White Blood Cell Count | Sham mice | This compound | 12 mg/kg | Significantly decreased | [4][9] |
Signaling Pathways
The anti-inflammatory effects of both this compound and GTS-21 are mediated through the activation of the α7 nAChR, which in turn modulates several downstream signaling pathways.
GTS-21 Signaling Pathway in Microglia
GTS-21's activation of the α7 nAChR in microglia leads to the inhibition of pro-inflammatory signaling cascades and the upregulation of anti-inflammatory pathways.[6][7] This includes the suppression of PI3K/Akt and NF-κB pathways, and the activation of AMPK, Nrf2, and CREB signaling.[6][7]
References
- 1. The Role of α7nAChR-Mediated Cholinergic Anti-inflammatory Pathway in Immune Cells | Semantic Scholar [semanticscholar.org]
- 2. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptors and Microglia as Therapeutic and Imaging Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
Confirming AR-R17779's Role in Immune Modulation: A Comparative Guide Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AR-R17779, a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, with other immunomodulatory alternatives. We present supporting experimental data and detailed methodologies to facilitate the confirmation of its role in immune modulation using flow cytometry.
Introduction to this compound and the Cholinergic Anti-Inflammatory Pathway
This compound is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor.[1] Its immunomodulatory effects are primarily mediated through the cholinergic anti-inflammatory pathway, a neural reflex that inhibits cytokine production and inflammation.[2][3] Activation of α7 nAChRs on immune cells, such as macrophages and dendritic cells, can lead to a reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[4] This mechanism makes this compound and other α7 nAChR agonists promising candidates for the treatment of inflammatory diseases.
dot
Caption: Cholinergic Anti-Inflammatory Pathway.
Comparative Performance of α7 nAChR Agonists
The following table summarizes the observed effects of this compound and alternative α7 nAChR agonists on various immune parameters. The data is compiled from multiple preclinical studies and is intended for comparative purposes.
| Compound | Target | Key Immunomodulatory Effects | Impact on Immune Cell Populations (Observed in Flow Cytometry) | Relevant Disease Models | Reference |
| This compound | Selective α7 nAChR Agonist | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4] | Mitigates the increase in splenic T lymphocytes (CD4+ and CD8+).[5] | Experimental Colitis,[5] Sepsis | [4][5] |
| GTS-21 (DMXB-A) | Selective α7 nAChR Agonist | Reduces IFN-γ production by T cells; modulates Th1, Th2, and Th17 differentiation.[6][7] | Decreases percentage of IFN-γ+ T cells; reduces Th17 and increases Th2 cell populations.[6][7] | Rheumatoid Arthritis,[6][7] Sepsis | [6][7] |
| PNU-282987 | Selective α7 nAChR Agonist | Attenuates airway inflammation; reduces goblet cell hyperplasia and eosinophil infiltration.[8] | Reduces ILC2 numbers in BALF; decreases Ki67 and GATA3 expression in ILC2s.[8] | Allergic Airway Inflammation,[8] Sepsis-induced Acute Kidney Injury[9] | [8][9] |
| GSK1345038A | Selective α7 nAChR Agonist | Reduces pro-inflammatory cytokine production in whole blood and macrophage cultures.[4] | Data from flow cytometry not specified in the provided context. | Experimental Colitis | [4] |
| Nicotine | Non-selective nAChR Agonist | Reduces pro-inflammatory cytokines (TNF-α, IL-6) in various models.[4] | Can have varied effects depending on the context and dose. | Experimental Colitis, Sepsis | [4] |
Experimental Protocol: Flow Cytometry for Immune Cell Phenotyping
This protocol provides a general framework for the analysis of murine splenocytes to assess the immunomodulatory effects of this compound. It can be adapted for other tissues and specific immune cell subsets.
dot
Caption: Experimental Workflow for Flow Cytometry.
1. Materials and Reagents:
-
Buffers:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)
-
-
Antibodies: Fluorochrome-conjugated antibodies specific for murine cell surface markers (e.g., CD3, CD4, CD8, CD11b, CD11c, F4/80, Gr-1).
-
Viability Dye: A fixable viability dye to exclude dead cells.
-
Fc Block: Anti-mouse CD16/CD32 antibody to prevent non-specific antibody binding.
-
Equipment:
-
Flow cytometer
-
Centrifuge
-
70 µm cell strainers
-
96-well U-bottom plates or FACS tubes
-
2. Protocol:
-
Single-Cell Suspension Preparation from Spleen:
-
Euthanize mice according to approved institutional protocols.
-
Aseptically harvest the spleen and place it in a petri dish with cold PBS.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the strainer with FACS buffer to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature.
-
Add 10 volumes of PBS to neutralize the lysis buffer and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Cell Staining:
-
Aliquot 1 x 10^6 cells per well into a 96-well U-bottom plate or FACS tube.
-
Centrifuge and discard the supernatant.
-
Add Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers and the viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on live, single cells before identifying specific immune cell populations based on their marker expression.
-
Logical Relationship of this compound's Mechanism
The immunomodulatory effect of this compound is a consequence of its specific interaction with the α7 nAChR, leading to a downstream signaling cascade that ultimately suppresses inflammation.
dot
Caption: Mechanism of this compound Immune Modulation.
Conclusion
This compound demonstrates significant immunomodulatory potential through its selective agonism of the α7 nAChR. Flow cytometry is an indispensable tool for elucidating the specific effects of this compound on various immune cell populations. By comparing its performance with other α7 nAChR agonists and employing standardized experimental protocols, researchers can further validate and characterize the therapeutic potential of this compound in inflammatory and autoimmune diseases.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist this compound does not affect ischemia–reperfusion brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 4. Selective α7 nicotinic acetylcholine receptor agonists worsen disease in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 6. GTS-21, an α7-nicotinic acetylcholine receptor agonist, modulates Th1 differentiation in CD4+ T cells from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTS-21 modulates rheumatoid arthritis Th17 and Th2 lymphocyte subset differentiation through the ɑ7nAch receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AR-R17779 and Galantamine in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two compounds, AR-R17779 and galantamine, which have been investigated for their therapeutic potential in Alzheimer's disease (AD). While direct head-to-head preclinical studies are limited, this document synthesizes available data from various Alzheimer's models to offer an objective comparison of their mechanisms of action, efficacy in improving cognitive function, and impact on AD-related pathology.
Executive Summary
This compound is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target in cognitive processes. Its therapeutic rationale lies in the specific enhancement of cholinergic signaling through this receptor subtype. In contrast, galantamine exhibits a dual mechanism of action. It is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, and it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, enhancing their response to acetylcholine.[1][2]
Preclinical data suggests that both compounds show promise in mitigating cognitive deficits and addressing pathological hallmarks of Alzheimer's disease. This compound has demonstrated the ability to improve learning and memory in rat models with induced cognitive impairment.[3][4] Galantamine has been shown to reduce amyloid-beta (Aβ) plaque formation, a key pathological feature of AD, and improve cognitive performance in transgenic mouse models of the disease.[5]
This guide will delve into the available experimental data, present it in a structured format for easy comparison, and provide detailed methodologies for the key experiments discussed.
Mechanism of Action
The fundamental difference between this compound and galantamine lies in their interaction with the cholinergic system. This compound offers a targeted approach by specifically activating the α7 nAChR, whereas galantamine provides a broader enhancement of cholinergic signaling through both enzyme inhibition and receptor modulation.
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies on this compound and galantamine. It is important to note that these data are from different studies using varied animal models and experimental paradigms; therefore, a direct comparison should be made with caution.
Table 1: Effects on Cognitive Performance
| Compound | Animal Model | Cognitive Task | Dosage | Key Findings | Reference |
| This compound | Adult female Sprague-Dawley rats | Eight-arm radial maze (working memory) | 2 mg/kg (s.c.) | Significant improvement in repeated acquisition within each daily session. | [3] |
| Adult rats with fimbria-fornix lesions | Eight-arm radial maze (working memory) | Not specified | Significantly reversed working memory impairment. | [3] | |
| Adult male rats | Social Recognition Test (short-term memory) | 1, 3, 10, and 30 mg/kg (s.c.) | Increased percent reduction in social interaction time (%RSIT), indicating improved memory. | [4] | |
| Galantamine | 5XFAD transgenic mice (Alzheimer's model) | Open field and light-dark avoidance tests | 14 mg/kg and 26 mg/kg (oral) | Improved performance in behavioral tests compared to untreated controls. | [5] |
| APP/PS1 transgenic mice (Alzheimer's model) | Morris Water Maze | 4 mg/kg (i.p.) for 14 days | Prevented LPS-induced deficits in spatial learning and memory. | [6] | |
| Methamphetamine-treated mice | Novel Object Recognition Test | 3 mg/kg | Ameliorated memory impairment. | [7] |
Table 2: Effects on Alzheimer's Disease Pathology
| Compound | Animal Model | Pathological Marker | Dosage | Key Findings | Reference |
| This compound | - | - | - | Data not available in the reviewed literature. | - |
| Galantamine | 5XFAD transgenic mice | Aβ plaque density | 26 mg/kg (oral) | Significantly lower plaque density in the entorhinal cortex and hippocampus. | [5] |
| Transgenic Drosophila model of AD | Aβ-42 aggregates | 0.1, 1, and 10 mM | More effective at preventing Aβ-42 aggregate formation compared to rivastigmine. | [8] | |
| Transgenic Drosophila model of AD | Acetylcholinesterase activity | 0.1, 1, and 10 mM | More potent inhibitor of acetylcholinesterase compared to rivastigmine. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
Cognitive Assessment in Rodents
1. Eight-Arm Radial Maze (for this compound)
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food rewards are placed at the end of some or all arms.
-
Procedure:
-
Habituation: Rats are familiarized with the maze and taught to consume the food rewards from the arms.
-
Training/Testing:
-
Working Memory Task: All eight arms are baited with a food reward. The rat is placed on the central platform and allowed to explore the maze and consume the rewards. An entry into an arm that has already been visited is recorded as a working memory error.
-
Reference Memory Task: Only a subset of the arms is consistently baited across trials. An entry into an arm that is never baited is recorded as a reference memory error.
-
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) at a specified time before the trial.[3]
-
-
Data Analysis: The number of errors (working and/or reference memory) and the time taken to complete the task are recorded and analyzed.
2. Morris Water Maze (for Galantamine)
-
Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface in one of the quadrants. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are placed in the water at different starting locations and must learn to find the hidden platform using the distal visual cues. Each trial ends when the mouse finds the platform or after a set time has elapsed (e.g., 60 seconds), at which point it is guided to the platform. This is repeated for several trials over multiple days.
-
Probe Trial: The escape platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
-
Drug Administration: Galantamine or vehicle is administered intraperitoneally (i.p.) or orally at specified times during the testing period.[6]
-
-
Data Analysis: Escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial are analyzed.
Pathology Assessment
1. Aβ Plaque Quantification (for Galantamine)
-
Tissue Preparation:
-
Mice are euthanized, and their brains are extracted.
-
The brains are fixed (e.g., in paraformaldehyde) and then sectioned using a cryostat or microtome.
-
-
Staining:
-
Brain sections are stained with dyes that specifically bind to Aβ plaques, such as Thioflavin S or specific antibodies against Aβ (immunohistochemistry).
-
-
Imaging and Analysis:
-
The stained sections are imaged using a fluorescence or bright-field microscope.
-
Image analysis software is used to quantify the number, size, and area of Aβ plaques in specific brain regions (e.g., hippocampus, cortex).
-
-
Statistical Analysis: Plaque load is compared between galantamine-treated and control groups.[5]
Conclusion
Based on the available preclinical data, both this compound and galantamine demonstrate therapeutic potential for Alzheimer's disease through distinct mechanisms of action. This compound, as a selective α7 nAChR agonist, offers a targeted approach to enhancing cholinergic neurotransmission, which has been shown to improve cognitive function in animal models. Galantamine, with its dual action of acetylcholinesterase inhibition and nicotinic receptor modulation, has shown efficacy in both improving cognitive and behavioral symptoms and reducing Aβ pathology in preclinical models.
The choice between a selective agonist like this compound and a broader-acting agent like galantamine would depend on the specific therapeutic strategy being pursued. Further research, ideally including direct comparative studies in relevant Alzheimer's disease models, is necessary to fully elucidate the relative merits of these two compounds and their potential for clinical application. The detailed experimental protocols provided in this guide should aid in the design and interpretation of such future studies.
References
- 1. Galantamine Derivatives as Acetylcholinesterase Inhibitors: Docking, Design, Synthesis, and Inhibitory Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound, and alpha7 nicotinic agonist, improves learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of AR-R17779: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR-R17779, a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR), with alternative compounds. It includes supporting experimental data and detailed protocols to validate its on-target effects using selective antagonists.
This compound has emerged as a significant tool in neuroscience and pharmacology for its ability to selectively activate the α7 nAChR. This receptor is implicated in a variety of physiological processes, including cognitive function, inflammation, and cell growth. Validating that the observed effects of this compound are indeed mediated by its intended target is a critical step in preclinical research. This guide outlines the experimental approaches to confirm the on-target activity of this compound, primarily through the use of selective α7 nAChR antagonists such as methyllycaconitine (MLA).
On-Target Effects and Validation with Selective Antagonists
The on-target effects of this compound have been demonstrated across various experimental models, from cognitive enhancement to anti-inflammatory and anti-cancer activities. The specificity of these effects is confirmed by their reversal or inhibition in the presence of a selective α7 nAChR antagonist.
Cognitive Enhancement: The Social Recognition Test
A key on-target effect of this compound is the enhancement of cognitive function. This has been demonstrated in the social recognition test in rats, where this compound improves social memory. The specificity of this effect is confirmed by its reversal with the selective α7 nAChR antagonist, methyllycaconitine (MLA)[1][2].
Table 1: Validation of this compound's Effect on Social Recognition Memory with MLA [1][2]
| Treatment Group | Dose | Outcome Measure (% Reduction in Social Interaction Time - %RSIT) |
| Vehicle Control | - | Baseline |
| This compound | 1 mg/kg, SC | Increased %RSIT (Improved Memory) |
| This compound + MLA | 1 mg/kg this compound, SC + 10 µg MLA, ICV | Reversal of this compound's effect (Decreased %RSIT) |
| Scopolamine (Amnesia Induction) | - | Decreased %RSIT (Impaired Memory) |
| Scopolamine + this compound | 0.3 and 1 mg/kg, SC | Reversal of scopolamine-induced deficit (Increased %RSIT) |
Experimental Protocol: Rat Social Recognition Test
This protocol is adapted from studies demonstrating the cognitive-enhancing effects of this compound[1][2].
-
Animals: Adult male rats are used.
-
Habituation: Rats are habituated to the test cage for a set period before the test.
-
Procedure:
-
An adult rat (the subject) is exposed to a juvenile rat for a defined period (e.g., 5 minutes).
-
After a retention interval (e.g., 15 minutes or 24 hours), the subject rat is re-exposed to the same juvenile rat.
-
The duration of social interaction (e.g., sniffing, grooming) is recorded during both encounters.
-
-
Drug Administration:
-
This compound is administered subcutaneously (SC) at doses ranging from 0.3 to 30 mg/kg.
-
The selective antagonist MLA is administered intracerebroventricularly (ICV) at a dose of 10 µg.
-
For amnesia models, scopolamine can be administered to induce a cognitive deficit.
-
-
Data Analysis: The percentage reduction in social interaction time (%RSIT) between the first and second encounters is calculated as a measure of social memory. A higher %RSIT indicates better memory.
Experimental Workflow for the Social Recognition Test
Caption: Workflow of the rat social recognition test.
Anti-inflammatory Effects: Colitis Models
This compound exhibits anti-inflammatory properties by activating the cholinergic anti-inflammatory pathway through α7 nAChRs. This has been demonstrated in models of trinitrobenzene sulfonic acid (TNBS)-induced colitis, where this compound administration attenuates disease severity and reduces pro-inflammatory cytokine levels. The on-target nature of this effect is supported by studies using the selective antagonist MLA[2][3][4][5].
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in TNBS-Induced Colitis [2][3][4]
| Treatment Group | Dose | Colonic IL-1β Levels | Colonic IL-6 Levels |
| Normal Control | - | Baseline | Baseline |
| TNBS Control | - | Significantly Increased | Significantly Increased |
| TNBS + this compound | 1.5 mg/kg, SC | Slightly Reduced | Remarkably Lowered |
| TNBS + MLA | 0.1, 0.5, 1 mg/kg, SC | No significant change | No significant change |
Experimental Protocol: TNBS-Induced Colitis in Mice
This protocol is based on studies investigating the anti-inflammatory effects of this compound[2][3].
-
Animals: Male mice (e.g., CD1) are used.
-
Induction of Colitis:
-
Mice are pre-sensitized by epicutaneous application of TNBS.
-
Several days later, colitis is induced by intrarectal administration of TNBS dissolved in ethanol.
-
-
Drug Administration:
-
This compound is administered subcutaneously (SC) at doses ranging from 0.5 to 5 mg/kg daily.
-
The selective antagonist MLA is administered subcutaneously at doses ranging from 0.1 to 1 mg/kg.
-
-
Assessment of Colitis:
-
Clinical parameters such as body weight loss, stool consistency, and rectal bleeding are monitored daily to calculate a Disease Activity Index (DAI).
-
At the end of the experiment, colonic tissue is collected for macroscopic scoring of damage and measurement of inflammatory markers.
-
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as IL-1β and IL-6 in colonic homogenates are quantified using ELISA.
Anti-Cancer Effects: Breast Cancer Models
Recent studies have highlighted the potential of this compound in cancer therapy. In mouse models of breast cancer (4T1 and E0771), treatment with this compound has been shown to reduce tumor burden and increase survival[1]. The anti-tumor effects of this compound are linked to the modulation of the immune response within the tumor microenvironment. While direct validation with a selective antagonist in this specific cancer model is not extensively detailed in the available literature, the known mechanism of this compound strongly suggests that these effects are mediated through the α7 nAChR on immune cells.
Table 3: Anti-Tumor Effects of this compound in a 4T1 Breast Cancer Model [1]
| Treatment Group | Outcome Measure |
| Vehicle Control | Baseline tumor growth and survival |
| This compound | Significant reduction in primary tumor burden and lung metastases; Increased survival |
Experimental Protocol: 4T1 Murine Breast Cancer Model
This protocol is based on a study investigating the anti-tumor effects of this compound[1].
-
Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media.
-
Tumor Implantation: 4T1 cells are injected into the mammary fat pad of female BALB/c mice.
-
Drug Administration:
-
This compound is administered intraperitoneally (IP) at a dose of 1 mg/kg every 48 hours.
-
-
Tumor Growth and Metastasis Assessment:
-
Primary tumor volume is measured regularly using calipers.
-
At the end of the study, lungs are harvested to enumerate metastatic nodules.
-
-
Survival Analysis: A separate cohort of mice is monitored for survival.
Downstream Signaling Pathways of this compound
Activation of the α7 nAChR by this compound initiates intracellular signaling cascades that mediate its diverse physiological effects. A key pathway involved in the anti-inflammatory effects of this compound is the JAK2/STAT3 signaling pathway, which ultimately leads to the inhibition of the pro-inflammatory transcription factor NF-κB[6][7][8][9][10].
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound activates the JAK2/STAT3 pathway via α7 nAChR.
Comparison with Alternative α7 nAChR Agonists
Several other selective agonists for the α7 nAChR have been developed and can be used as alternatives or for comparative studies. These include PNU-282987 and GTS-21. While all three compounds target the α7 nAChR, they may differ in their potency, efficacy, and selectivity.
Table 4: Comparison of this compound with Other α7 nAChR Agonists [11][12][13][14][15]
| Compound | Type | Key Characteristics |
| This compound | Full Agonist | High potency and selectivity for α7 nAChR. |
| PNU-282987 | Agonist | Highly selective for α7 nAChR. |
| GTS-21 (DMXB-A) | Partial Agonist | Also shows affinity for other nAChR subtypes (e.g., α4β2). |
A study comparing PNU-282987 and GTS-21 in a model of airway inflammation found that both compounds were effective in reducing inflammation, with PNU-282987 showing a greater inhibitory effect on IKK and NF-κB phosphorylation, suggesting it might be a more potent anti-inflammatory agent in that context[12][13][14]. Direct, comprehensive comparative studies including this compound with these alternatives using identical experimental conditions are needed to definitively rank their performance.
Conclusion
The experimental evidence strongly supports the on-target effects of this compound as a selective α7 nAChR agonist. The use of selective antagonists like MLA is a robust and essential method for validating that the observed physiological effects, ranging from cognitive enhancement to anti-inflammatory and anti-cancer activities, are indeed mediated through the α7 nAChR. This guide provides researchers with the necessary information and protocols to confidently utilize this compound in their studies and to objectively compare its performance with alternative compounds. The provided signaling pathway diagrams and experimental workflows offer a clear visual representation of the mechanisms of action and experimental designs for validating the on-target effects of this important research tool.
References
- 1. Genetic and pharmacological targeting of nicotinic acetylcholine receptor action blocks tumor progression in mouse models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AR-R 17779 improves social recognition in rats by activation of nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | α7 Nicotinic Agonist this compound Protects Mice against 2,4,6-Trinitrobenzene Sulfonic Acid-Induced Colitis in a Spleen-Dependent Way [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AR-R17779: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of AR-R17779, a potent and selective α7 nicotinic acetylcholine receptor agonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, a precautionary approach based on its neuroactive properties and general principles of chemical waste management is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ensure a safety shower and eyewash station are readily accessible.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (2S)-4′-Azaspiro[bicyclo[2.2.2]octane-2,5′-[1][2]oxazolidin]-2′-one |
| Molecular Formula | C₉H₁₄N₂O₂ |
| Molar Mass | 182.22 g/mol |
| Solubility | Soluble in DMSO and water |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of various forms of this compound waste.
Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Solid Waste: Includes unused or expired this compound powder, contaminated weigh boats, and filter paper.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Laboratory Supplies: Non-sharp items such as gloves, pipette tips, and vials that have come into contact with this compound.
-
Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound.
Waste Collection and Containerization
Use appropriate, clearly labeled containers for each waste stream.
-
Solid and Contaminated Laboratory Supplies:
-
Collect in a designated, leak-proof, and robust plastic container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the start date of waste accumulation.
-
-
Liquid Waste:
-
Collect in a designated, leak-proof, and shatter-resistant container (e.g., a secondary-contained glass or plastic bottle).
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," the solvent(s) used, and an approximate concentration.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
Waste Storage
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be well-ventilated and away from general laboratory traffic.
-
Ensure incompatible waste types are physically segregated.
Final Disposal
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be guided by a thorough risk assessment. In a study investigating the effects of this compound on ischemia-reperfusion brain injury in mice, the compound was administered via intraperitoneal injection. This highlights the potential for systemic effects and underscores the need for careful handling to avoid accidental exposure.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling AR-R17779
Essential Safety and Handling Guide for AR-R17779
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Given its biological activity and that it is intended for laboratory research use only, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.[4]
Compound Identification and Properties
A summary of the key properties of this compound hydrochloride is presented below.
| Property | Value |
| Chemical Name | (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidine]-2'-one hydrochloride[4] |
| Molecular Formula | C₉H₁₄N₂O₂·HCl[4][5] |
| Molecular Weight | 218.68 g/mol [4][5] |
| CAS Number | 178419-42-6[4][5] |
| Physical Appearance | Off-white solid[5] |
| Storage | Desiccate at room temperature.[4][5] For solutions, store at -80°C for up to six months or -20°C for up to one month.[1] |
Personal Protective Equipment (PPE) Protocol
Due to the potent biological nature of this compound, a comprehensive PPE strategy is required to prevent accidental exposure through inhalation, ingestion, or skin contact.
Recommended PPE
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Double-gloving is recommended. | Protects against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye exposure to airborne particles or splashes. |
| Lab Coat | Full-length, cuffed sleeves. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If not feasible, a NIOSH-approved N95 or higher-rated respirator is necessary. | Minimizes the risk of inhaling the powdered compound. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Operational Handling and Disposal Plan
Engineering Controls
-
Primary Containment : All work with solid this compound should be conducted within a certified chemical fume hood to control airborne particles.
-
Ventilation : Ensure adequate general laboratory ventilation.
Procedural Guidance for Handling
-
Designated Area : Designate a specific area within the laboratory for handling this compound.
-
Weighing : Weigh the compound in the fume hood. Use anti-static weigh paper or a dedicated, contained balance.
-
Solution Preparation : Prepare solutions within the fume hood. Add solvent to the vial containing the powdered compound slowly to avoid aerosolization. This compound hydrochloride is soluble in water (<21.87mg/ml) and DMSO (<10.93mg/ml).[5]
-
Spill Management :
-
Small Spills : Gently cover the spill with absorbent material. Wearing appropriate PPE, carefully collect the material into a sealed container for hazardous waste.
-
Large Spills : Evacuate the area and follow institutional emergency procedures.
-
-
Decontamination : Clean the work area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Disposal Plan
-
Chemical Waste : All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container.
-
Compliance : All waste disposal must adhere to local, state, and federal regulations for chemical waste.
Experimental Context and Biological Activity
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic nervous system in the brain.[6] It has been utilized in research to investigate cognitive function, inflammation, and neuroprotection.[3][6] For instance, studies have shown its potential to improve learning and memory in animal models and to reduce inflammation by activating anti-inflammatory pathways.[1]
Signaling Pathway Context
The diagram below illustrates the general role of this compound as an agonist in the α7 nAChR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Selective Nicotinic Acetylcholine Agonist [benchchem.com]
- 4. AR-R 17779 hydrochloride | CAS 178419-42-6 | this compound | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
